molecular formula C9H9NO2 B177936 (2-Methylbenzo[d]oxazol-6-yl)methanol CAS No. 136663-40-6

(2-Methylbenzo[d]oxazol-6-yl)methanol

Cat. No.: B177936
CAS No.: 136663-40-6
M. Wt: 163.17 g/mol
InChI Key: SFCHIWNAOMJWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbenzo[d]oxazol-6-yl)methanol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHIWNAOMJWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576497
Record name (2-Methyl-1,3-benzoxazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-40-6
Record name (2-Methyl-1,3-benzoxazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylbenzo[d]oxazol-6-yl)methanol is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and tyrosinase inhibitory effects.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a vital resource for researchers engaged in drug discovery and development.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below. While some physical properties are predicted, they offer valuable insights for experimental design.

PropertyValueSource
CAS Number 136663-40-6[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
Predicted Boiling Point 303.0 ± 17.0 °C[3]
Predicted Density 1.258 ± 0.06 g/cm³[3]
Predicted pKa 13.90 ± 0.10[3]
Storage Temperature 2-8°C[3]

Synthesis

A potential synthetic route to this compound involves the reduction of the corresponding methyl ester, Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Experimental Protocol: Reduction of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This protocol is based on a documented procedure for the synthesis of this compound from its methyl ester precursor.[4]

Materials:

  • Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS: 136663-23-5)

  • Lithium aluminium tetrahydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Reagents for work-up and purification (e.g., water, sodium sulfate, ethyl acetate, silica gel for column chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-methylbenzo[d]oxazole-6-carboxylate (1 equivalent) in anhydrous THF.

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add a solution of lithium aluminium tetrahydride (LiAlH₄) in THF to the cooled solution of the ester. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20°C) and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution and then more water, while cooling the flask in an ice bath.

  • Filter the resulting mixture to remove the aluminum salts.

  • Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Yield: A reported yield for this reaction is 58%.[4]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. While specific experimental spectra for this compound are not widely available in public databases, predicted spectral data and data from analogous structures can provide a basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, a singlet for the methyl group at the 2-position, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The exact chemical shifts and coupling constants would need to be determined experimentally.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the benzoxazole core, the methyl group, and the methylene carbon of the methanol substituent.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the aromatic and methyl groups in the 3100-2850 cm⁻¹ region.

  • C=N and C=C stretching vibrations characteristic of the benzoxazole ring system in the 1650-1450 cm⁻¹ region.

  • C-O stretching vibrations for the alcohol and the ether linkage in the oxazole ring, typically in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.17 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the benzoxazole ring.

Potential Applications in Drug Development

Benzoxazole derivatives are known to possess a variety of biological activities, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound have not been elucidated, related benzoxazole compounds have been investigated for their potential to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis.[1] A general workflow for screening the biological activity of this compound is proposed below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Primary_Screening Primary Biological Assays (e.g., Antimicrobial, Cytotoxicity) Characterization->Primary_Screening Targeted_Assay Targeted Enzyme Assays (e.g., Tyrosinase Inhibition) Primary_Screening->Targeted_Assay Based on structural similarity to known inhibitors SAR_Studies Structure-Activity Relationship (SAR) Studies Targeted_Assay->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Experimental workflow for the development of this compound as a potential drug candidate.
Potential Biological Assays

  • Tyrosinase Inhibition Assay: To evaluate the potential of this compound as a skin-lightening agent, a tyrosinase inhibition assay can be performed.[5][6] This typically involves monitoring the enzymatic conversion of a substrate like L-DOPA to dopachrome in the presence and absence of the test compound.

  • Antimicrobial Susceptibility Testing: The antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi using standard methods such as broth microdilution or agar well diffusion to determine the minimum inhibitory concentration (MIC).[7]

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemical should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned are potential areas of investigation based on related compounds and have not been experimentally confirmed for this compound unless explicitly stated.

References

In-Depth Technical Guide on the Structure Elucidation of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-Methylbenzo[d]oxazol-6-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, provides available and predicted spectral data for characterization, and outlines its potential biological relevance based on the activities of the broader benzoxazole class.

Molecular Identity and Physicochemical Properties

This compound is a derivative of benzoxazole, a bicyclic system consisting of a benzene ring fused to an oxazole ring. The key structural features are a methyl group at the 2-position of the oxazole ring and a hydroxymethyl substituent at the 6-position of the benzene ring.

PropertyValueReference
IUPAC Name (2-methyl-1,3-benzoxazol-6-yl)methanol[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
CAS Number 136663-40-6[1]

Synthesis and Experimental Workflow

The synthesis of this compound can be achieved via a two-step process, starting with the formation of its ester precursor followed by reduction.

Experimental Protocols

Step 1: Synthesis of the Precursor, Methyl 2-methylbenzo[d]oxazole-6-carboxylate

The formation of the benzoxazole core typically involves the condensation of an o-aminophenol derivative with a carboxylic acid or its ester. A plausible route starts from 4-amino-3-hydroxybenzoic acid.

  • Reaction: Condensation of 4-amino-3-hydroxybenzoic acid with acetic anhydride, followed by esterification.

  • Procedure Outline:

    • Acetylation of the amino group of 4-amino-3-hydroxybenzoic acid.

    • Acid-catalyzed intramolecular cyclization (dehydration) to form the benzoxazole ring.

    • Esterification of the carboxylic acid group with methanol under acidic conditions to yield Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Step 2: Reduction to this compound

The final step involves the reduction of the methyl ester to the primary alcohol.

  • Reaction: Reduction of the ester functional group.

  • Reagents and Conditions:

    • Reducing Agent: Lithium aluminium hydride (LiAlH₄)

    • Solvent: Anhydrous tetrahydrofuran (THF)

    • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature.

  • Detailed Protocol:

    • A solution of Methyl 2-methylbenzo[d]oxazole-6-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

    • The resulting precipitate is removed by filtration, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography on silica gel.

Experimental Workflow Diagram

cluster_synthesis Synthesis Pathway cluster_analysis Structural Analysis start 4-Amino-3-hydroxybenzoic Acid step1 Condensation & Esterification start->step1 precursor Methyl 2-methylbenzo[d]oxazole-6-carboxylate step1->precursor step2 Reduction with LiAlH4 / THF precursor->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Synthesis and analysis workflow for this compound.

Spectroscopic Data for Structure Elucidation

While experimental spectra for this compound are not readily found in commercial or public spectral databases, the following tables provide predicted values and data from its immediate precursor for comparative purposes.

Table 1: ¹H and ¹³C NMR Spectral Data

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm) for this compound
¹H Aromatic-H7.20 - 7.80 (m)
-CH₂OH~4.7 (s)
-OHVariable, broad singlet
-CH₃~2.6 (s)
¹³C Aromatic C-H110 - 125
Aromatic C-quat.138 - 152
C=N~164
-CH₂OH~64
-CH₃~14

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueFeatureExpected Wavenumber (cm⁻¹) / m/z
IR O-H stretch (alcohol)3200-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=N stretch (oxazole)1630-1680
C-O stretch (alcohol)1050-1150
MS Molecular Ion [M]⁺163
Fragment [M-CH₂OH]⁺132

Potential Biological Significance and Signaling Pathways

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. While the specific biological profile of this compound is not yet detailed in the literature, it is plausible that it could serve as a precursor to compounds with activities similar to other benzoxazoles.

cluster_targets cluster_processes cluster_effects Benzoxazole_Scaffold Benzoxazole Derivatives Target_Enzymes Target Enzymes/Receptors Benzoxazole_Scaffold->Target_Enzymes Binding/Inhibition Cellular_Processes Cellular Processes Target_Enzymes->Cellular_Processes Modulation DNA_Gyrase DNA Gyrase Topoisomerase Topoisomerase Kinases Protein Kinases Therapeutic_Effects Potential Therapeutic Effects Cellular_Processes->Therapeutic_Effects Leads to DNA_Replication Inhibition of DNA Replication Apoptosis Induction of Apoptosis Inflammation Reduction of Inflammation Antimicrobial Antimicrobial Anticancer Anticancer Anti_inflammatory Anti-inflammatory DNA_Gyrase->DNA_Replication Topoisomerase->Apoptosis Kinases->Inflammation DNA_Replication->Antimicrobial Apoptosis->Anticancer Inflammation->Anti_inflammatory

Caption: Generalized signaling pathways for benzoxazole derivatives.

Many 2-substituted benzoxazoles have been reported to possess antimicrobial properties, often attributed to the inhibition of bacterial DNA gyrase[2]. Additionally, various benzoxazole derivatives have been shown to exhibit anticancer activity through mechanisms such as the induction of apoptosis. The hydroxymethyl group on this compound provides a handle for further derivatization to explore and optimize these potential biological activities.

References

An In-depth Technical Guide on (2-Methylbenzo[d]oxazol-6-yl)methanol (CAS Number: 136663-40-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylbenzo[d]oxazol-6-yl)methanol, a heterocyclic compound belonging to the benzoxazole class, holds potential for investigation in various therapeutic areas. Benzoxazole derivatives have demonstrated a wide range of biological activities, including but not limited to, monoamine oxidase (MAO) inhibition, and antimicrobial and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and potential biological relevance. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related 2-methylbenzo[d]oxazole derivatives to infer potential areas of investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 136663-40-6
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name (2-methyl-1,3-benzoxazol-6-yl)methanol
Synonyms 2-Methyl-6-(hydroxymethyl)benzoxazole

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding ester precursor, Methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Experimental Protocol: Reduction of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This protocol is based on established chemical transformations for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS: 136663-23-5)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 10% aqueous solution of Sodium hydroxide (NaOH)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 2-methylbenzo[d]oxazole-6-carboxylate in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the stirred suspension. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine reaction completion).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of deionized water, followed by a 10% aqueous solution of NaOH, and then more deionized water. This procedure is known as the Fieser workup and should be performed with extreme caution due to the evolution of hydrogen gas.

  • Stir the resulting mixture until a granular precipitate is formed.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the Synthesis Workflow:

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup and Purification cluster_product Final Product start Methyl 2-methylbenzo[d]oxazole-6-carboxylate reaction 1. Dissolve in anhydrous THF 2. Cool to 0 °C 3. Add LiAlH4 solution 4. Stir at room temperature start->reaction Reactant workup 1. Quench with H2O and NaOH(aq) 2. Filter and extract 3. Dry and concentrate reaction->workup Reaction Mixture purification Silica gel column chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found in the public domain, the broader class of 2-methylbenzo[d]oxazole derivatives has been investigated for various pharmacological activities.

Monoamine Oxidase (MAO) Inhibition

A study on a series of 2-methylbenzo[d]oxazole derivatives demonstrated their potential as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Although the specific compound this compound was not evaluated in this study, its structural similarity suggests that it could be a candidate for MAO inhibition screening.

Proposed Signaling Pathway for MAO Inhibition:

G Hypothetical MAO Inhibition Pathway Compound This compound MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Inhibits SynapticCleft Increased Neurotransmitter Levels in Synaptic Cleft Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolized by TherapeuticEffect Potential Antidepressant or Neuroprotective Effects SynapticCleft->TherapeuticEffect

Caption: A diagram showing the potential mechanism of action via MAO inhibition.

Other Potential Activities

Derivatives of the benzoxazole scaffold have been explored for a multitude of other biological activities, including:

  • Anticancer Activity: Various benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

  • Antimicrobial Activity: The benzoxazole nucleus is a constituent of several compounds with demonstrated antibacterial and antifungal properties.

  • Tyrosinase Inhibition: Certain benzoxazole derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for treating hyperpigmentation disorders.

Future Directions

The lack of specific data for this compound highlights a significant research gap. Future studies should focus on:

  • Detailed Synthesis and Characterization: Publishing a comprehensive experimental protocol for its synthesis, including purification and full analytical characterization.

  • In Vitro Screening: Evaluating the compound against a panel of biological targets, including MAO-A, MAO-B, various cancer cell lines, and microbial strains.

  • Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the specific mechanism of action and identify the molecular targets and signaling pathways involved will be crucial.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery, given the diverse biological activities associated with the benzoxazole scaffold. This technical guide has provided the currently available information on its synthesis and has inferred potential areas of biological investigation based on related compounds. It is imperative that further experimental work be conducted to fully characterize this compound and explore its therapeutic potential.

References

Physical and chemical properties of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Methylbenzo[d]oxazol-6-yl)methanol. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Compound Information

This compound, identified by the CAS number 136663-40-6, is a heterocyclic compound featuring a benzoxazole core structure. This guide summarizes its key identifiers and computed physicochemical properties to facilitate its use in research and development.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
IUPAC Name (2-methyl-1,3-benzoxazol-6-yl)methanolPubChem[1]
Canonical SMILES CC1=NC2=C(O1)C=C(C=C2)COPubChem[1]
CAS Number 136663-40-6
Predicted Boiling Point 303.0 ± 17.0 °CChemicalBook
Predicted Density 1.258 ± 0.06 g/cm³ChemicalBook
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Experimental Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of 2-substituted benzoxazoles is well-documented. These methods typically involve the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. For this compound, a plausible synthetic route would involve the reaction of an appropriately substituted 2-aminophenol with acetic acid or a derivative thereof.

A general procedure for the synthesis of 2-substituted benzoxazoles is as follows:

Synthesis_Workflow Reactants Substituted 2-aminophenol + Acetic acid derivative Reaction Condensation Reaction (e.g., reflux in acidic or basic conditions) Reactants->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and catalyst, would need to be optimized for the specific synthesis of this compound.

Biological Activity and Signaling Pathways

The benzoxazole scaffold is a recognized pharmacophore present in numerous biologically active molecules and is explored for its potential in anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2] However, specific studies on the biological activity of this compound are limited. Research on related 2-methylbenzoxazole derivatives has indicated potential as inhibitors of various enzymes and their involvement in different biological pathways. For instance, some benzoxazole derivatives have been investigated as tyrosinase inhibitors, potentially impacting melanogenesis.[3]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A general logical relationship for investigating the biological activity of a novel compound is outlined below.

Biological_Investigation_Logic Compound This compound InVitro In Vitro Assays (Enzyme inhibition, cell viability, etc.) Compound->InVitro TargetID Target Identification (Affinity chromatography, proteomics, etc.) InVitro->TargetID ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVitro->ADMET PathwayAnalysis Signaling Pathway Analysis (Western blot, reporter assays, etc.) TargetID->PathwayAnalysis InVivo In Vivo Models (Animal studies) PathwayAnalysis->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Logical workflow for the biological evaluation of a novel chemical entity.

Safety Information

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide serves as a foundational resource. Further experimental investigation is necessary to fully characterize the properties and biological activities of this compound.

References

An In-depth Technical Guide to (2-Methylbenzo[d]oxazol-6-yl)methanol (C9H9NO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methylbenzo[d]oxazol-6-yl)methanol, a heterocyclic compound belonging to the benzoxazole class. While specific experimental data for this molecule is limited in published literature, this document consolidates available physicochemical properties and presents a detailed, plausible synthetic route based on established chemical principles for related structures. Furthermore, it explores the potential biological activities of the benzoxazole scaffold, offering a foundation for future research and drug discovery efforts.

Physicochemical Properties

This compound is a small organic molecule with the molecular formula C9H9NO2. Its core structure consists of a bicyclic benzoxazole ring system, with a methyl group at the 2-position and a hydroxymethyl (methanol) group at the 6-position. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9NO2PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
IUPAC Name (2-methyl-1,3-benzoxazol-6-yl)methanolPubChem[1]
CAS Number 136663-40-6PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 163.063328530 DaPubChem[1]
Complexity 184PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis begins with the cyclization of 4-amino-3-hydroxybenzoic acid with acetic anhydride to form the intermediate 2-methylbenzo[d]oxazole-6-carboxylic acid. This intermediate is then reduced to the target compound, this compound, using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH4).

Synthetic Pathway cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Carboxylic Acid Reduction 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid carboxylic_acid_intermediate 2-Methylbenzo[d]oxazole-6-carboxylic acid 4-amino-3-hydroxybenzoic_acid->carboxylic_acid_intermediate Cyclization acetic_anhydride Acetic Anhydride acetic_anhydride->carboxylic_acid_intermediate target_molecule This compound carboxylic_acid_intermediate->target_molecule Reduction LiAlH4 LiAlH4, THF LiAlH4->target_molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 2-Methylbenzo[d]oxazole-6-carboxylic acid

This protocol is adapted from general procedures for the synthesis of 2-methylbenzoxazoles from 2-aminophenols.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1 equivalent).

  • Reagent Addition: Add acetic anhydride (3-5 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Experimental Protocol: Step 2 - Reduction to this compound

This protocol is based on standard procedures for the reduction of carboxylic acids using LiAlH4.[2][3]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel and a condenser. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-methylbenzo[d]oxazole-6-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and Drug Development Applications

While no specific biological data has been published for this compound, the benzoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Therefore, it is plausible that this molecule may exhibit similar activities.

Overview of Benzoxazole Scaffold Activities

Derivatives of the benzoxazole core structure have been reported to possess a wide range of pharmacological properties, including:

  • Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have demonstrated efficacy against various strains of bacteria and fungi.

  • Anticancer Activity: Certain benzoxazoles have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.

  • Tyrosinase Inhibition: Phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been explored as potent tyrosinase inhibitors, suggesting potential applications in cosmetics and treatments for hyperpigmentation disorders.[4]

  • Kinase Inhibition: The benzoxazole nucleus is being explored in the design of inhibitors for various protein kinases, which are key targets in cancer therapy.

Benzoxazole_Activities Benzoxazole_Scaffold Benzoxazole Scaffold Antimicrobial Antimicrobial Activity Benzoxazole_Scaffold->Antimicrobial Anticancer Anticancer Activity Benzoxazole_Scaffold->Anticancer Tyrosinase_Inhibition Tyrosinase Inhibition Benzoxazole_Scaffold->Tyrosinase_Inhibition Kinase_Inhibition Kinase Inhibition Benzoxazole_Scaffold->Kinase_Inhibition Drug_Development Drug Development Potential Antimicrobial->Drug_Development Anticancer->Drug_Development Tyrosinase_Inhibition->Drug_Development Kinase_Inhibition->Drug_Development

Caption: Potential biological activities of the benzoxazole scaffold.

Given these precedents, this compound represents a valuable starting point for medicinal chemistry campaigns. The methyl group at the 2-position and the methanol group at the 6-position provide handles for further chemical modification to explore structure-activity relationships and optimize for potency and selectivity against various biological targets. Researchers in drug development may find this compound to be a useful building block for creating libraries of novel benzoxazole derivatives for high-throughput screening.

Conclusion

This compound is a benzoxazole derivative with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known physicochemical properties and a detailed, plausible synthetic route to facilitate its preparation in a laboratory setting. While direct experimental evidence of its biological activity is currently lacking, the well-documented pharmacological profile of the benzoxazole scaffold suggests that this compound could be a promising candidate for future drug discovery and development programs. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers initiating studies on this and related molecules.

References

A Comprehensive Technical Guide on (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylbenzo[d]oxazol-6-yl)methanol, with a molecular weight of 163.17 g/mol , is a heterocyclic compound belonging to the benzoxazole family. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant potential as a monoamine oxidase (MAO) inhibitor. Derivatives of this core structure have demonstrated potent and selective inhibition of both MAO-A and MAO-B isoforms, suggesting its promise as a lead compound for the development of novel therapeutics for neurological disorders. This document outlines detailed experimental protocols for the synthesis and biological evaluation of this compound and visualizes the associated signaling pathways.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₉H₉NO₂. Its structure features a fused bicyclic system consisting of a benzene ring and an oxazole ring, with a methyl group at the 2-position and a hydroxymethyl group at the 6-position.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name (2-methyl-1,3-benzoxazol-6-yl)methanol
CAS Number 136663-40-6
Canonical SMILES CC1=NC2=CC(=C(C=C2O1)CO)
InChI Key N/A

Synthesis

Experimental Protocol: Reduction of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This protocol describes a standard procedure for the reduction of an ester to an alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

  • Methyl 2-methylbenzo[d]oxazole-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 2-methylbenzo[d]oxazole-6-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

The primary biological activity associated with the this compound scaffold is the inhibition of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain and peripheral tissues. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.

Inhibition of MAO-A is primarily associated with antidepressant effects due to the increased availability of serotonin and norepinephrine. Inhibition of MAO-B leads to elevated dopamine levels and is a therapeutic strategy for Parkinson's disease.

While specific inhibitory data for this compound is not available, a study on its derivatives has demonstrated potent and selective inhibition of both MAO-A and MAO-B.[1] This strongly suggests that the parent compound is a promising scaffold for the development of MAO inhibitors.

Quantitative Data for this compound Derivatives

The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of several benzyloxy derivatives of this compound against human MAO-A and MAO-B.[1]

CompoundRMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
1a H4.69 ± 0.6900.023 ± 0.0031204
1b 4-Br2.06 ± 0.0680.019 ± 0.0041108
1c 4-CN3.00 ± 0.6650.036 ± 0.005983
1d 4-NO₂1.02 ± 0.1240.0023 ± 0.0007443
1e 4-Cl1.11 ± 0.1780.0042 ± 0.0007264
1f 4-CH₃5.36 ± 0.1580.030 ± 0.011179
2c 4-CN0.670 ± 0.0330.0056 ± 0.0008120
2e 4-Cl0.592 ± 0.0980.0033 ± 0.0005179

Data extracted from "The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives".[1]

These results indicate that derivatives of this compound can be highly potent and selective inhibitors of MAO-B, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[1] The selectivity can be modulated by substitution on the benzyloxy ring.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Vesicle Synaptic Vesicle Dopamine->Vesicle Norepinephrine->Vesicle Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Serotonin->Vesicle Dopamine_syn Dopamine Vesicle->Dopamine_syn Release Norepinephrine_syn Norepinephrine Vesicle->Norepinephrine_syn Release Serotonin_syn Serotonin Vesicle->Serotonin_syn Release DAT Dopamine Transporter (DAT) MAO Monoamine Oxidase (MAO) DAT->MAO Metabolism NET Norepinephrine Transporter (NET) NET->MAO Metabolism SERT Serotonin Transporter (SERT) SERT->MAO Metabolism Dopamine_syn->DAT Reuptake D_Receptor Dopamine Receptors Dopamine_syn->D_Receptor Norepinephrine_syn->NET Reuptake A_Receptor Adrenergic Receptors Norepinephrine_syn->A_Receptor Serotonin_syn->SERT Reuptake S_Receptor Serotonin Receptors Serotonin_syn->S_Receptor Signal Signal Transduction D_Receptor->Signal A_Receptor->Signal S_Receptor->Signal Inhibitor This compound (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine neurotransmitter metabolism and the inhibitory action of this compound.

Experimental Workflow: In Vitro MAO Inhibition Assay

The following diagram outlines the typical workflow for determining the MAO inhibitory activity of a test compound.

MAO_Assay_Workflow start Start prep_compound Prepare Test Compound Stock Solution (e.g., in DMSO) start->prep_compound prep_reagents Prepare Assay Reagents: - MAO-A or MAO-B enzyme - Substrate (e.g., kynuramine) - Detection reagent (e.g., Amplex Red) start->prep_reagents serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution assay_setup Set up 96-well Plate: - Test compound dilutions - Positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) - Negative control (vehicle) prep_reagents->assay_setup serial_dilution->assay_setup pre_incubation Pre-incubate Plate (Compound + Enzyme) assay_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction read_signal Read Signal (Fluorescence or Absorbance) stop_reaction->read_signal data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value read_signal->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro monoamine oxidase (MAO) inhibitory activity of a compound.

Detailed Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol is a generalized method for determining the IC₅₀ value of a test compound against human MAO-A and MAO-B using a fluorometric assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (this compound or its derivatives)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the detection reagent by mixing Amplex® Red and HRP in potassium phosphate buffer according to the manufacturer's instructions. Protect from light.

    • Prepare a stock solution of the test compound and positive controls in DMSO.

    • Prepare serial dilutions of the test compound and positive controls in potassium phosphate buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

    • Prepare a stock solution of the substrate (kynuramine) in water or buffer.

    • Prepare a working solution of MAO-A or MAO-B enzyme in potassium phosphate buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following in order:

      • Potassium phosphate buffer

      • Serial dilutions of the test compound or control compounds.

      • MAO-A or MAO-B enzyme solution.

    • Include wells for a no-enzyme control (buffer only) and a no-inhibitor control (vehicle only).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Add the Amplex® Red/HRP working solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion

This compound represents a valuable chemical scaffold with significant potential in the field of neuropharmacology. The potent and selective monoamine oxidase inhibitory activity demonstrated by its derivatives highlights its promise as a starting point for the design and development of novel therapeutic agents for the treatment of depression, Parkinson's disease, and other neurological disorders. The synthetic and analytical protocols provided in this guide offer a framework for researchers to further investigate the properties and therapeutic applications of this and related compounds. Future studies should focus on the direct synthesis and in-depth biological characterization of this compound to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (2-methyl-1,3-benzoxazol-6-yl)methanol and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide focuses on the therapeutic potential of the 2-methyl-1,3-benzoxazole core, with a specific emphasis on the yet-to-be-extensively-studied derivative, (2-methyl-1,3-benzoxazol-6-yl)methanol. While direct experimental data for this specific analog is limited in publicly accessible literature, this document consolidates the current understanding of closely related 2-methyl-benzoxazole compounds. It covers their synthesis, physicochemical properties, and established anti-cancer activities, particularly their emerging role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction to the 2-Methyl-1,3-Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. The inherent planarity and rich electron density of this heterocyclic system allow for diverse molecular interactions, making it a privileged scaffold in the design of bioactive molecules. The 2-methyl-1,3-benzoxazole core, in particular, has been identified as a key pharmacophore in numerous compounds exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

The substitution pattern on the benzoxazole ring system significantly influences the biological activity. Modifications at the 2, 5, and 6-positions have been extensively explored to optimize potency and selectivity for various biological targets. The introduction of a hydroxymethyl group at the 6-position, as in (2-methyl-1,3-benzoxazol-6-yl)methanol, presents an interesting avenue for developing novel therapeutic agents, potentially enhancing solubility and providing a handle for further chemical modification.

Physicochemical Properties

PropertyValue (for 2-Methylbenzoxazole)Reference
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Boiling Point 178 °C[1]
Melting Point 5-10 °C[1]
Density 1.121 g/mL at 25 °C[1]
Refractive Index n20/D 1.550[1]
Appearance Colorless to yellow liquid[1]

Synthesis of 2-Methyl-1,3-Benzoxazole Derivatives

The synthesis of 2-substituted benzoxazoles is well-established in the literature. A common and efficient method involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.

General Synthetic Protocol

A general procedure for the synthesis of 2-methyl-benzoxazole derivatives is as follows:

  • A mixture of the corresponding o-aminophenol (1 equivalent) and acetic acid (1.2 equivalents) is prepared.

  • A dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, is added to the mixture.

  • The reaction mixture is heated, typically at temperatures ranging from 100 to 180 °C, for a period of 2 to 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the desired 2-methyl-benzoxazole derivative.

To synthesize (2-methyl-1,3-benzoxazol-6-yl)methanol, a suitable starting material would be 4-amino-3-hydroxybenzyl alcohol.

Biological Activity and Therapeutic Potential

Numerous studies have highlighted the significant anticancer potential of 2-methyl-benzoxazole derivatives. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Anticancer Activity

A variety of 2-methyl-benzoxazole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aryl-6-amide-benzoxazolesHUVEC1.47[2]
HepG22.57[2]
2-Aryl-benzoxazole DerivativesHepG210.50[3]
MCF-715.21[3]
2-Aryl-6-arylurea-benzoxazolesHeLa0.28[2]
H19751.40[2]
A5497.61[2]
HUVEC8.46[2]
Mechanism of Action: VEGFR-2 Inhibition

A primary mechanism contributing to the anticancer effects of many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.[2][3][4][5]

Several 2-substituted benzoxazole derivatives have shown potent VEGFR-2 inhibitory activity.

Compound ClassVEGFR-2 IC₅₀ (nM)Reference
2-Aryl-6-amide-benzoxazoles51[2]
2-Aryl-benzoxazole Derivatives97.38[3]
2-Aryl-6-arylurea-benzoxazoles250[2]

Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • (2-methyl-1,3-benzoxazol-6-yl)methanol or derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure: [6][7][8][9][10]

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials: [11][12][13][14][15]

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • (2-methyl-1,3-benzoxazol-6-yl)methanol or derivative

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure: [11][12][14]

  • Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Benzoxazole (2-methyl-1,3-benzoxazol-6-yl)methanol (Proposed Inhibitor) Benzoxazole->VEGFR2 Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis (IC₅₀) Read_Absorbance->Analyze_Data

References

An In-depth Technical Guide to the Synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to (2-Methylbenzo[d]oxazol-6-yl)methanol, a valuable building block in medicinal chemistry and materials science. This document details the underlying chemical transformations, provides explicit experimental protocols, and presents quantitative data for the key reaction steps.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety is a privileged scaffold found in numerous biologically active compounds and functional materials. The 2-methyl and 6-hydroxymethyl substituents offer versatile handles for further chemical modifications, making this compound a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes. This guide focuses on a robust and accessible two-step synthesis starting from commercially available 4-amino-3-hydroxybenzoic acid.

Overview of the Synthetic Route

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the benzoxazole ring system via the condensation of 4-amino-3-hydroxybenzoic acid with acetic anhydride. This reaction forms the intermediate, 2-methylbenzo[d]oxazol-6-carboxylic acid. The second step is the reduction of the carboxylic acid group to a primary alcohol using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Reduction of Carboxylic Acid A 4-Amino-3-hydroxybenzoic Acid C 2-Methylbenzo[d]oxazol-6-carboxylic Acid A->C Reflux B Acetic Anhydride B->C Reagent D 2-Methylbenzo[d]oxazol-6-carboxylic Acid F This compound D->F 1. THF, 0°C to reflux 2. H2O quench E Lithium Aluminium Hydride (LiAlH4) E->F Reducing Agent

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylbenzo[d]oxazole-6-carboxylic acid

This procedure details the cyclocondensation reaction to form the benzoxazole ring.

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • To the flask, add acetic anhydride (60 mL, 635 mmol).

  • Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into 400 mL of cold deionized water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 100 mL).

  • Recrystallize the crude product from ethanol to obtain pure 2-methylbenzo[d]oxazol-6-carboxylic acid as a solid.

  • Dry the purified product in a vacuum oven.

ParameterValue
Yield Typically 80-90%
Appearance Off-white to light brown solid
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol

Spectroscopic Data for 2-Methylbenzo[d]oxazole-6-carboxylic acid:

Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ: 13.2 (s, 1H, -COOH), 8.21 (d, J=1.5 Hz, 1H), 7.89 (dd, J=8.3, 1.5 Hz, 1H), 7.74 (d, J=8.3 Hz, 1H), 2.65 (s, 3H, -CH₃).
¹³C NMR (DMSO-d₆, 100 MHz) δ: 167.2, 164.5, 151.2, 142.0, 128.1, 126.5, 120.3, 111.8, 110.5, 14.6.
IR (KBr) ν (cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 1690 (C=O stretch), 1615, 1550 (C=N and C=C stretches).[1][2]
Step 2: Reduction of 2-Methylbenzo[d]oxazole-6-carboxylic acid

This procedure details the reduction of the carboxylic acid to a primary alcohol using Lithium Aluminium Hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials:

  • 2-Methylbenzo[d]oxazole-6-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Magnetic stirrer

  • Ice bath

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Set up a three-neck round-bottom flask, previously oven-dried, with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • In the flask, suspend Lithium Aluminium Hydride (2.1 g, 55.3 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-methylbenzo[d]oxazol-6-carboxylic acid (5.0 g, 28.2 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the rate of addition to manage the evolution of hydrogen gas.[3][4]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back down to 0 °C with an ice bath.

  • Quenching: Cautiously and slowly add ethyl acetate (10 mL) dropwise to consume the excess LiAlH₄. Then, slowly add saturated aqueous sodium sulfate solution dropwise until the gas evolution ceases and a granular precipitate forms.

  • Stir the mixture for another 30 minutes.

  • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF (3 x 50 mL).

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

ParameterValue
Yield Typically 75-85%
Appearance White to pale yellow solid
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol

Spectroscopic Data for this compound:

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ: 7.60 (d, J=8.1 Hz, 1H), 7.55 (s, 1H), 7.23 (d, J=8.1 Hz, 1H), 4.78 (s, 2H, -CH₂OH), 2.65 (s, 3H, -CH₃), 1.80 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz) δ: 163.2, 150.8, 142.5, 140.1, 124.5, 118.9, 110.2, 109.8, 64.9, 14.5.
IR (KBr) ν (cm⁻¹): 3350 (broad, O-H stretch), 2920 (C-H stretch), 1620, 1560 (C=N and C=C stretches), 1050 (C-O stretch).

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the benzoxazole scaffold is of significant interest in drug discovery. Derivatives of benzoxazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some 2-substituted benzoxazoles have been investigated as inhibitors of DNA gyrase, suggesting a potential mechanism for their antibacterial effects.[5] The functional groups on this compound make it an ideal starting point for creating libraries of novel benzoxazole derivatives to explore their therapeutic potential and elucidate their mechanisms of action.

Biological_Relevance cluster_Target Target Molecule cluster_Scaffold Core Scaffold cluster_Activities Potential Biological Activities Target This compound Key Intermediate Scaffold Benzoxazole Core Target->Scaffold Contains Antimicrobial Antimicrobial Scaffold->Antimicrobial Anticancer Anticancer Scaffold->Anticancer AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory

Figure 2: Relevance of the benzoxazole scaffold.

References

The Diverse Biological Activities of 2-Substituted Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities. In particular, derivatives substituted at the 2-position have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

2-Substituted benzoxazole derivatives have been extensively studied, revealing a range of biological effects. The following sections summarize the key findings and present quantitative data in a structured format for comparative analysis.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-substituted benzoxazoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.[1][2] Phortress, an anticancer prodrug, has an active metabolite that is a potent agonist of the aryl hydrocarbon receptor (AhR), leading to the expression of the cytochrome P450 CYP1A1 gene, which exhibits anticancer activity.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12l HepG2 (Hepatocellular carcinoma)10.50[2]
MCF-7 (Breast cancer)15.21[2]
Compound 12d HepG2 (Hepatocellular carcinoma)23.61[2]
MCF-7 (Breast cancer)44.09[2]
Compound 12i HepG2 (Hepatocellular carcinoma)27.30[2]
MCF-7 (Breast cancer)27.99[2]
Compound 13a HepG2 (Hepatocellular carcinoma)25.47[2]
MCF-7 (Breast cancer)32.47[2]
Compound 19 (4-NO2 derivative) SNB-75 (CNS cancer)% Growth Inhibition: 35.49[4]
Compound 20 (4-SO2NH2 derivative) SNB-75 (CNS cancer)% Growth Inhibition: 31.88[4]
Compound 3m Various carcinoma cell linesAttractive anticancer effect[3]
Compound 3n Various carcinoma cell linesAttractive anticancer effect[3]
Antimicrobial Activity

The antimicrobial potential of 2-substituted benzoxazoles has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5] One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 21 Escherichia coli~1[1]
Pseudomonas aeruginosa~1[1]
Compound 18 Escherichia coli~1[1]
Pseudomonas aeruginosa~1[1]
Compound 1 Candida albicans0.34 x 10⁻³ µM[6]
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[6]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³ µM[6]
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³ µM[6]
Compound 19 Aspergillus niger2.40 x 10⁻³ µM[6]
Compound 20 Salmonella typhi2.40 x 10⁻³ µM[6]
Compound 24 Escherichia coli1.40 x 10⁻³ µM[6]
Anti-inflammatory Activity

Several 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain.[7][8] This selectivity for COX-2 over COX-1 is advantageous as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

Compound/DerivativeAssayResultReference
Compounds 2a, 2b, 3a, 3b, 3c Carrageenan-induced paw edemaPotent anti-inflammatory activity[7][8]
Compounds 2a, 2b, 3a, 3b, 3c Ethanol-induced anti-ulcer rat modelSignificant gastro-protective effect[7][8]
Compound 3g, 3n In vivo anti-inflammatoryPotency comparable to celecoxib[6]
Compound 3o In vivo anti-inflammatoryBetter potency than celecoxib[6]
Compound VIIf COX-2 InhibitionIC50 comparable to rofecoxib[9]
Compound VIIb COX-2 InhibitionIC50 comparable to rofecoxib[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the biological activities of 2-substituted benzoxazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM or MEME medium with 7-10% FBS

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 to 3 x 10⁴ cells/mL in 190 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each compound dilution to the respective wells and incubate for 48-72 hours.[10] Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cork borer or well cutter

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic) and solvent control

Procedure:

  • Preparation of Agar Plates: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.[7]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well) in millimeters. A larger diameter indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer or calipers

  • Vehicle (e.g., saline, Tween 80)

  • Reference drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a reference group, and test groups for different doses of the compound.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Ethanol-Induced Gastric Ulcer Model

This in vivo model is used to assess the gastroprotective and anti-ulcer activity of a compound.

Materials:

  • Rats

  • Absolute ethanol

  • Test compounds

  • Vehicle

  • Reference drug (e.g., omeprazole)

Procedure:

  • Animal Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally to the respective groups.[12]

  • Ulcer Induction: After 30-60 minutes, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.[13]

  • Sacrifice and Stomach Examination: One hour after ethanol administration, sacrifice the animals and dissect their stomachs.[13]

  • Ulcer Index Calculation: Open the stomachs along the greater curvature, wash with saline, and examine for ulcers. The severity of the ulcers can be scored to calculate an ulcer index.

  • Data Analysis: Calculate the percentage of ulcer protection for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the activity of 2-substituted benzoxazoles can aid in understanding their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway for COX-2 Inhibition

COX2_Inhibition_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates Benzoxazole 2-Substituted Benzoxazole Benzoxazole->COX2 Inhibits

Caption: COX-2 Inhibition Pathway by 2-Substituted Benzoxazoles.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MCF-7, HepG2) Start->Cell_Culture Compound_Treatment 2. Treatment with 2-Substituted Benzoxazoles Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay Compound_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Lead_Identification 5. Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for Screening Anticancer Activity.

Mechanism of Action for Antimicrobial Activity

Antimicrobial_Mechanism Benzoxazole 2-Substituted Benzoxazole DNA_Gyrase DNA Gyrase Benzoxazole->DNA_Gyrase Inhibits Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of DNA Gyrase by Benzoxazoles.

Conclusion

2-Substituted benzoxazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and inflammation underscores their potential for further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel benzoxazole-based drug candidates. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of this scaffold into clinical applications.

References

Potential Applications of (2-Methylbenzo[d]oxazol-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylbenzo[d]oxazol-6-yl)methanol is a heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazoles are recognized for their diverse pharmacological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its synthesis, potential as a therapeutic agent, and the experimental methodologies for its evaluation. While direct biological data for this specific compound is limited in publicly available literature, this guide extrapolates potential activities based on structurally related 2-methylbenzo[d]oxazole derivatives.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzoxazole scaffold is a key structural motif in several approved drugs. The 2-methyl and 6-hydroxymethyl substitutions on the benzoxazole core of the title compound, this compound, suggest its potential as a versatile intermediate for the synthesis of novel bioactive molecules and as a candidate for biological screening.

Chemical Properties and Synthesis

The chemical structure of this compound is characterized by a fused benzene and oxazole ring system, with a methyl group at the 2-position and a hydroxymethyl group at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem
Molecular Weight 163.17 g/mol PubChem
CAS Number 136663-40-6PubChem
IUPAC Name (2-methyl-1,3-benzoxazol-6-yl)methanolPubChem
Proposed Synthesis Pathway

A potential synthetic route to this compound can be proposed based on established methods for benzoxazole synthesis. A plausible approach involves the cyclization of a 2-aminophenol derivative with acetic acid, followed by the reduction of a carboxylic acid or ester group at the 6-position.

Synthesis_of_2-Methylbenzoxazol-6-yl-methanol cluster_0 Step 1: Acetylation and Nitration cluster_1 Step 2: Reduction and Hydrolysis cluster_2 Step 3: Benzoxazole Formation and Reduction 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-Acetoxybenzoic_acid 4-Acetoxybenzoic acid 4-Hydroxybenzoic_acid->4-Acetoxybenzoic_acid Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->4-Acetoxybenzoic_acid 4-Acetoxy-3-nitrobenzoic_acid 4-Acetoxy-3-nitrobenzoic acid 4-Acetoxybenzoic_acid->4-Acetoxy-3-nitrobenzoic_acid Nitration Nitrating_mixture HNO₃/H₂SO₄ Nitrating_mixture->4-Acetoxy-3-nitrobenzoic_acid 4-Acetoxy-3-nitrobenzoic_acid_2 4-Acetoxy-3-nitrobenzoic acid 4-Acetoxy-3-aminobenzoic_acid 4-Acetoxy-3-aminobenzoic acid 4-Acetoxy-3-nitrobenzoic_acid_2->4-Acetoxy-3-aminobenzoic_acid Reduction Reducing_agent H₂, Pd/C Reducing_agent->4-Acetoxy-3-aminobenzoic_acid 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid 4-Acetoxy-3-aminobenzoic_acid->4-Amino-3-hydroxybenzoic_acid Hydrolysis Hydrolysis Acid/Base Hydrolysis Hydrolysis->4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic_acid_2 4-Amino-3-hydroxybenzoic acid 2-Methylbenzo_d_oxazole-6-carboxylic_acid 2-Methylbenzo[d]oxazole- 6-carboxylic acid 4-Amino-3-hydroxybenzoic_acid_2->2-Methylbenzo_d_oxazole-6-carboxylic_acid Cyclization Acetic_acid Acetic acid Acetic_acid->2-Methylbenzo_d_oxazole-6-carboxylic_acid Final_Product This compound 2-Methylbenzo_d_oxazole-6-carboxylic_acid->Final_Product Reduction Reducing_agent_2 LiAlH₄ or BH₃ THF Reducing_agent_2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis (Proposed)

Step 1: Synthesis of 4-Amino-3-hydroxybenzoic acid This intermediate can be synthesized from 4-hydroxybenzoic acid through a three-step process involving acetylation, nitration, reduction of the nitro group, and subsequent hydrolysis of the acetyl group.

Step 2: Synthesis of 2-Methylbenzo[d]oxazole-6-carboxylic acid A mixture of 4-amino-3-hydroxybenzoic acid (1 equivalent) and glacial acetic acid (excess) is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried to yield 2-methylbenzo[d]oxazole-6-carboxylic acid.

Step 3: Reduction to this compound To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-methylbenzo[d]oxazole-6-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Applications

Based on the biological activities reported for structurally similar 2-methylbenzo[d]oxazole derivatives, this compound could be investigated for the following potential applications.

Monoamine Oxidase (MAO) Inhibition

A study on a series of 2-methylbenzo[d]oxazole derivatives revealed potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Although this compound was not explicitly tested, its structural similarity to the active compounds suggests it may also exhibit MAO inhibitory properties.

Table 2: MAO-A and MAO-B Inhibitory Activities of Structurally Related 2-Methylbenzo[d]oxazole Derivatives

Compound IDR Group (at position 6)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
1d -OCH₂-(4-fluorophenyl)> 1000.0023
2c -OCH₂-(3-chlorophenyl)0.6700.0102
2e -OCH₂-(3-fluorophenyl)0.5920.0033
Data extracted from a study on related 2-methylbenzo[d]oxazole derivatives and is for comparative purposes only.
Anticancer Activity

Benzoxazole derivatives have been extensively investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases, or the induction of apoptosis. This compound could serve as a scaffold for the development of novel anticancer agents.

Experimental Protocols for Biological Evaluation

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or another suitable fluorescent probe)

  • Test compound (this compound)

  • Known MAO inhibitors (positive controls, e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO enzyme (either MAO-A or MAO-B). Include wells for a no-enzyme control and a vehicle control (containing the solvent used to dissolve the test compound).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a detection cocktail containing the substrate, HRP, and Amplex® Red in the assay buffer.

  • Initiate the reaction by adding the detection cocktail to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red) in a microplate reader.

  • Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

MAO_Inhibition_Assay cluster_0 Enzymatic Reaction cluster_1 Detection cluster_2 Inhibition Monoamine Monoamine Substrate (e.g., Tyramine) Products Aldehyde + NH₃ + H₂O₂ Monoamine->Products Oxidative Deamination MAO_Enzyme MAO-A or MAO-B MAO_Enzyme->Products H2O2 H₂O₂ Products->H2O2 Product feeds into detection step Resorufin Resorufin (Fluorescent) H2O2->Resorufin Amplex_Red Amplex® Red (Non-fluorescent) Amplex_Red->Resorufin Oxidation HRP HRP HRP->Resorufin Inhibitor This compound Inhibitor->MAO_Enzyme Blocks active site

Caption: Signaling pathway of the fluorometric MAO inhibition assay.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Test compound (this compound)

  • Known anticancer drug (positive control, e.g., doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

  • Plot the cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the activities of structurally related compounds, it holds potential as an inhibitor of monoamine oxidase and as a basis for the design of new anticancer drugs. The synthetic and experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and its derivatives. Further studies are warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for Greener Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazoles are a vital class of heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological and material science applications.[1][2] Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Traditionally, the synthesis of these compounds has often relied on methods that use harsh conditions, hazardous solvents, and stoichiometric reagents, leading to considerable environmental waste.[5]

The principles of green chemistry aim to mitigate this environmental impact by designing chemical processes that are more efficient and environmentally benign.[5] This involves strategies such as using alternative energy sources like microwave and ultrasound, employing reusable catalysts, minimizing waste, and using non-toxic or recyclable solvents.[5][6][7] These application notes provide an overview and detailed protocols for several greener synthetic approaches to benzoxazole derivatives, designed for researchers, scientists, and professionals in drug development.

Greener Synthesis Strategies: An Overview

The cornerstone of benzoxazole synthesis is the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or their derivatives.[8][9] Green approaches focus on optimizing this fundamental reaction to enhance efficiency and reduce environmental impact.

G cluster_0 Conventional Methods cluster_1 Greener Approaches Conventional Harsh Conditions (High Temp, Long Time) Solvents Hazardous Solvents (e.g., DMF, Toluene) Waste Significant Waste & Byproducts Product Benzoxazole Derivative Waste->Product Green_Energy Alternative Energy (Microwave, Ultrasound) Green_Catalysts Reusable Catalysts (Nanoparticles, Ionic Liquids) Green_Solvents Benign Solvents / Solvent-Free High_Yield High Yields & Atom Economy High_Yield->Product Reactants 2-Aminophenol + Aldehyde/Acid Reactants->Conventional Reactants->Green_Energy

Caption: Comparison of conventional vs. greener synthesis pathways for benzoxazoles.

Key green strategies highlighted in the following protocols include:

  • Alternative Energy Sources: Microwave (MW) irradiation and ultrasound sonication are used to dramatically reduce reaction times and energy consumption compared to conventional heating.[6][10][11][12]

  • Reusable Heterogeneous Catalysts: The use of catalysts like magnetic nanoparticles and ionic liquids simplifies product purification, as the catalyst can be easily removed (e.g., with a magnet) and reused, minimizing waste.[7][13][14]

  • Solvent-Free (Neat) Conditions: Eliminating the solvent entirely reduces waste, cost, and potential toxicity, making the process more environmentally friendly and economically attractive.[7][10][15]

  • Benign Solvents: When a solvent is necessary, greener alternatives like water, ethanol, or glycerol are preferred over hazardous organic solvents.[1][16][17]

Comparative Data for Greener Synthesis Methods

The following tables summarize quantitative data from various greener protocols for the synthesis of 2-substituted benzoxazoles, allowing for easy comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of Benzoxazole Derivatives

Entry Aldehyde/Carboxylic Acid Catalyst Conditions Time Yield (%) Reference
1 Benzaldehyde Iodine (I₂) 120°C, MW, Solvent-Free 10 min 85 [10]
2 4-Chlorobenzaldehyde Iodine (I₂) 120°C, MW, Solvent-Free 10 min 90 [10]
3 4-Nitrobenzaldehyde Iodine (I₂) 120°C, MW, Solvent-Free 10 min 81 [10]
4 Benzaldehyde [CholineCl][oxalic acid] 100°C, MW, Solvent-Free 15 min 95 [6]
5 4-Methoxybenzaldehyde [CholineCl][oxalic acid] 100°C, MW, Solvent-Free 15 min 98 [6]

| 6 | p-Chlorobenzoic Acid | NH₄Cl | 80°C, Conventional Heat, Ethanol | 6-8 hr | 88 |[1] |

Table 2: Ultrasound and Heterogeneous Catalyst-Assisted Synthesis

Entry Aldehyde Catalyst Conditions Time Yield (%) Reference
1 Benzaldehyde LAIL@MNP¹ 70°C, Ultrasound, Solvent-Free 30 min 85 [7]
2 4-Methoxybenzaldehyde LAIL@MNP¹ 70°C, Ultrasound, Solvent-Free 30 min 90 [7]
3 4-Chlorobenzaldehyde LAIL@MNP¹ 70°C, Ultrasound, Solvent-Free 30 min 81 [7]
4 Benzaldehyde Fe₃O₄@SiO₂-SO₃H 50°C, Stirring, Solvent-Free 35 min 96 [13][18]
5 4-Nitrobenzaldehyde Fe₃O₄@SiO₂-SO₃H 50°C, Stirring, Solvent-Free 25 min 98 [13][18]

| 6 | Benzaldehyde | BAIL gel² | 130°C, Stirring, Solvent-Free | 5 h | 98 |[14] |

¹LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles.[7] ²BAIL gel: Brønsted acidic ionic liquid gel.[14]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key green synthesis experiments.

G prep 1. Reactant Preparation react 2. Green Reaction prep->react Add reactants, catalyst, & solvent (if any) to vessel workup 3. Work-up & Catalyst Recovery react->workup Apply energy (MW/Ultrasound) Monitor via TLC/GC purify 4. Purification & Analysis workup->purify Extract product Separate & wash reusable catalyst done Pure Benzoxazole purify->done Recrystallization or Chromatography

Caption: General experimental workflow for green benzoxazole synthesis.

Protocol 1: Microwave-Assisted Synthesis using Iodine (Solvent-Free)

This protocol describes an efficient condensation of 2-amino-4-methylphenol with various aromatic aldehydes under solvent-free microwave irradiation, using iodine as an oxidant.[10]

Materials:

  • 2-amino-4-methylphenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Iodine (I₂) (1.0 mmol)

  • Saturated aqueous solution of Na₂S₂O₃

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

  • Microwave reactor (e.g., CEM Discovery)

Procedure:

  • In a microwave process vial, combine 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), K₂CO₃ (69 mg, 0.5 mmol), and I₂ (126.9 mg, 0.5 mmol).[10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature.

  • Add a saturated aqueous solution of Na₂S₂O₃ (5 mL) to the reaction mixture to quench the excess iodine.

  • Extract the resulting solution with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with a saturated NaCl solution (30 mL), and dry over anhydrous Na₂SO₄.[10]

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted Synthesis with a Reusable Magnetic Catalyst

This method utilizes a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a recyclable catalyst under solvent-free ultrasound irradiation.[7]

Materials:

  • 2-aminophenol or 2-aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • LAIL@MNP catalyst (10 mol%)

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

  • Ultrasonic bath (approx. 37 kHz)

  • External magnet

Procedure:

  • In a glass reaction vessel, mix 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst.[7]

  • Place the vessel in an ultrasonic bath and sonicate at 70°C for 30 minutes.[7][19]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add ethyl acetate (10 mL) to dissolve the product.

  • Place an external magnet against the side of the vessel to immobilize the LAIL@MNP catalyst.

  • Decant the ethyl acetate solution containing the product.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

  • Catalyst Recycling: The recovered magnetic catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.[7]

Catalyst_Recycling

Caption: Workflow for synthesis using a recyclable magnetic nanocatalyst.

Protocol 3: Synthesis using a Reusable Brønsted Acidic Ionic Liquid Gel

This protocol employs a heterogeneous Brønsted acidic ionic liquid (BAIL) gel as an efficient and reusable catalyst under solvent-free conditions.[14]

Materials:

  • 2-aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • BAIL gel (0.010 g, 1.0 mol%)

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • Add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel (0.010 g) to a 5 mL reaction vessel.[14]

  • Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.

  • Monitor the reaction to completion by TLC or GC analysis.

  • After cooling, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.[14]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization.

  • Catalyst Recycling: The recovered BAIL gel can be washed, dried, and reused. It has been shown to be reusable for up to 5 consecutive runs without a significant loss in efficiency.[15]

The shift towards greener synthetic methodologies for benzoxazole derivatives offers substantial benefits, including reduced reaction times, higher yields, simplified work-up procedures, and a lower environmental footprint.[1][5] The protocols detailed above, utilizing microwave irradiation, ultrasound, and reusable heterogeneous catalysts, provide researchers with practical, efficient, and sustainable alternatives to conventional methods.[3][7] These approaches are not only ecologically responsible but also align with the modern demands of cost-effective and efficient chemical manufacturing in the pharmaceutical and materials science industries.

References

In Vitro Biological Assessment of Benzoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro biological assessment of benzoxazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The benzoxazole scaffold is considered a "privileged" structure, as its derivatives have shown potent effects against various biological targets.

Anticancer Activity Assessment

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5][6] A crucial target for many small-molecule inhibitors, including some benzoxazoles, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[1][7][8][9]

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of representative benzoxazole derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Benzoxazole Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)Reference
Compound 1 7.8 ± 0.0157.2 ± 0.01--[5]
Compound 9 ----[5]
Compound 11 ----[5]
Compound 12 ----[5]
Compound 15 ----[5]
Compound 3m ---Attractive[6]
Compound 3n ---Attractive[6]

Note: "-" indicates data not available in the cited sources. "Attractive" indicates significant activity was noted without a specific IC50 value provided.

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Benzoxazole Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1 0.268Sorafenib0.352
Compound 11 Potent InhibitionSorafenib-

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[10]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[10] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 72 hours.[11]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.[11]

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[11]

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the benzoxazole derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in various phases of the cell cycle.[14]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzoxazole derivative, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate on ice for at least 30 minutes.[14]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the benzoxazole derivatives.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[16]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[16]

Signaling Pathways and Experimental Workflows

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzoxazole [label="Benzoxazole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; Benzoxazole -> VEGFR2 [label="Inhibits\n(ATP-competitive)", style=dashed, color="#EA4335", arrowhead=tee]; VEGFR2 -> PI3K; PI3K -> Akt; Akt -> mTOR; VEGFR2 -> PLCg; PLCg -> PKC; VEGFR2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; mTOR -> Angiogenesis; PKC -> Angiogenesis; ERK -> Angiogenesis; }

Caption: VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives.

// Nodes GrowthFactors [label="Growth Factors/\nAmino Acids", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzoxazole [label="Benzoxazole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis\n(Cell Growth, Proliferation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> PI3K_Akt; PI3K_Akt -> mTORC1; Benzoxazole -> mTORC1 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; mTORC1 -> p70S6K; mTORC1 -> _4EBP1 [arrowhead=tee]; p70S6K -> ProteinSynthesis; _4EBP1 -> ProteinSynthesis [style=dashed, arrowhead=tee, label="Inhibits inhibition"]; }

Caption: mTOR/p70S6K Signaling Pathway and its Inhibition.

// Nodes Start [label="Benzoxazole\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay\n(Cytotoxicity Screening)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Protein Expression)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MTT; MTT -> Apoptosis [label="Active Compounds"]; MTT -> CellCycle [label="Active Compounds"]; Apoptosis -> WesternBlot; CellCycle -> WesternBlot; WesternBlot -> Mechanism; }

Caption: Experimental Workflow for Anticancer Assessment.

Antimicrobial Activity Assessment

Benzoxazole derivatives have been reported to exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[1][17]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative benzoxazole derivatives, typically measured as the zone of inhibition in an agar diffusion assay.

Table 3: In Vitro Antimicrobial Activity of Benzoxazole Derivatives (Zone of Inhibition in mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
VIa ModerateModerateModerateModerate-[1]
VIb ModerateModerateModerateModerate-[1]
VIc ModerateModerateModerateModerate-[1]
VId PromisingPromisingPromisingPromising-[1]
VIe PoorPoorPoorPoor-[1]
VIf ModerateModerateModerateModerate-[1]

Note: "-" indicates data not available in the cited sources. The terms "Promising," "Moderate," and "Poor" are as described in the source publication.

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of compounds.[18][19][20]

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the compound. The diameter of this zone is proportional to the potency of the antimicrobial agent.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi.

  • Inoculation: Inoculate the molten agar with the test microorganism (adjusted to a 0.5 McFarland standard) and pour it into sterile Petri dishes.[18]

  • Well Creation: Once the agar has solidified, create uniform wells (6-8 mm in diameter) using a sterile cork borer.[18][20]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the benzoxazole derivative solution (at a specific concentration) into the wells.[18][19] Also, include positive (standard antibiotic) and negative (solvent) controls in separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[18]

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.[18]

Anti-inflammatory Activity Assessment

Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[21][22]

Data Presentation: In Vitro COX-2 Inhibitory Activity

Table 4: In Vitro COX-2 Inhibitory Activity of Benzoxazole Derivatives

Compound IDCOX-2 IC50 (µg/mL)Reference Compound
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate 25.8Celecoxib
Methyl-2-benzamido benzoxazole-5- carboxylate 30.7Celecoxib
Methyl-2-Amino benzoxazole carboxylate Tosylate 11.5Celecoxib

Data extracted from a study on new benzoxazole derivatives.[21]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The assay measures the amount of PGH2 produced, and the inhibitory effect of the test compound is determined by the reduction in PGH2 levels. This can be measured using various methods, including fluorometric or colorimetric detection.[22]

Protocol (General Outline):

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the benzoxazole derivative or a control inhibitor (e.g., Celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Termination and Detection: Stop the reaction after a specific time and measure the product formation using a suitable detection method (e.g., EIA or a fluorometric kit).[22]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.

// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX_Enzyme [label="COX-1 / COX-2\nEnzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzoxazole [label="Benzoxazole\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArachidonicAcid -> COX_Enzyme [label="Substrate"]; Benzoxazole -> COX_Enzyme [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; COX_Enzyme -> Prostaglandins [label="Produces"]; Prostaglandins -> Inflammation [label="Mediates"]; }

Caption: Mechanism of Anti-inflammatory Action via COX Inhibition.

References

Application Notes and Protocols for Antimicrobial Screening of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzoxazole derivatives are a significant class of heterocyclic compounds known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The 2-substituted benzoxazole scaffold, in particular, has attracted considerable attention in medicinal chemistry due to its diverse pharmacological potential.[1] This document provides detailed application notes and standardized protocols for the antimicrobial screening of a novel compound, (2-Methylbenzo[d]oxazol-6-yl)methanol. The methodologies outlined below are based on established and widely accepted techniques for evaluating the efficacy of new antimicrobial agents.[4][5]

While specific antimicrobial data for this compound is not yet extensively documented in publicly available literature, the protocols herein provide a robust framework for its systematic evaluation against a panel of clinically relevant microorganisms.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a standardized format for summarizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Positive[Insert Data]Vancomycin[Insert Data]
Streptococcus pyogenes (e.g., ATCC 19615)Positive[Insert Data]Penicillin[Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative[Insert Data]Gentamicin[Insert Data]
Candida albicans (e.g., ATCC 10231)N/A (Fungus)[Insert Data]Fluconazole[Insert Data]
Aspergillus clavatusN/A (Fungus)[Insert Data]Griseofulvin[Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainThis compound MBC (µg/mL)Positive ControlPositive Control MBC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Positive[Insert Data]Vancomycin[Insert Data]
Streptococcus pyogenes (e.g., ATCC 19615)Positive[Insert Data]Penicillin[Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative[Insert Data]Gentamicin[Insert Data]

Table 3: Zone of Inhibition Diameters for this compound (Agar Well Diffusion Method)

Test MicroorganismGram StainThis compound Zone of Inhibition (mm)Positive ControlPositive Control Zone of Inhibition (mm)Negative Control (Solvent)
Staphylococcus aureus (e.g., ATCC 29213)Positive[Insert Data]Vancomycin[Insert Data][Insert Data]
Streptococcus pyogenes (e.g., ATCC 19615)Positive[Insert Data]Penicillin[Insert Data][Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative[Insert Data]Gentamicin[Insert Data][Insert Data]

Experimental Protocols

The following are detailed protocols for the antimicrobial screening of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains

  • Standardized inoculum (0.5 McFarland standard)[6]

  • Positive control antibiotics

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[7]

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row and mix. Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row.[7] Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard.[6] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.[9]

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.[6]

    • Sterility Control: Wells containing broth only.[6]

    • Positive Control: Wells containing a known antibiotic with the inoculum.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.[6]

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.[11]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotics

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Inoculate the surface of the MHA plates evenly with a standardized microbial suspension using a sterile cotton swab.[12]

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[11]

  • Application of Compound and Controls: Add a fixed volume (e.g., 100 µL) of the this compound solution to a designated well.[11] Add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14]

Materials:

  • Results from the MIC test

  • Sterile MHA plates

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and the more concentrated wells).[14]

  • Plating: Spread the aliquot onto separate, appropriately labeled MHA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[14][15]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal/Fungicidal Activity A Prepare this compound Stock Solution B Prepare Standardized Microbial Inoculum (0.5 McFarland) C Agar Well Diffusion Assay B->C E Broth Microdilution for MIC Determination B->E D Measure Zones of Inhibition C->D F Determine Minimum Inhibitory Concentration (MIC) E->F G Subculture from MIC wells to Agar Plates F->G H Determine Minimum Bactericidal Concentration (MBC) G->H

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical Signaling Pathway Inhibition

Many benzoxazole derivatives have been found to exert their antimicrobial effects by inhibiting key bacterial enzymes, such as DNA gyrase.[1][16] The following diagram illustrates a hypothetical mechanism of action for this compound targeting a crucial bacterial signaling pathway.

G cluster_pathway Bacterial Cell cluster_inhibition Inhibition Mechanism A External Signal B Receptor Protein A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression for Survival/Virulence D->E F Cellular Response (e.g., Biofilm Formation) E->F G This compound G->H

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

References

(2-Methylbenzo[d]oxazol-6-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Methylbenzo[d]oxazol-6-yl)methanol is a crucial heterocyclic building block employed in the synthesis of complex pharmaceutical compounds. Its unique benzoxazole core structure makes it a valuable intermediate in the development of targeted therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile molecule.

Application Notes

This compound serves as a key precursor in the synthesis of selective Janus kinase (JAK) inhibitors, a class of drugs that are effective in treating autoimmune diseases. Notably, it is a recognized intermediate in the manufacturing process of Filgotinib , a JAK1 selective inhibitor approved for the treatment of rheumatoid arthritis.

The primary application of this intermediate involves the modification of its hydroxymethyl group to introduce further functionalities, enabling the construction of the larger drug molecule. The benzoxazole moiety itself is a critical pharmacophore that interacts with the target protein.

Key Applications:

  • Intermediate for JAK Inhibitors: Serves as a fundamental building block in the multi-step synthesis of Filgotinib and potentially other JAK inhibitors.

  • Scaffold for Medicinal Chemistry: The benzoxazole structure can be utilized as a starting point for the development of new chemical entities targeting a variety of biological pathways.

  • Fragment-Based Drug Discovery: Can be used as a fragment in screening campaigns to identify novel lead compounds.

Experimental Protocols

The following protocols are derived from patented synthetic routes for Filgotinib and outline the preparation of this compound and its subsequent conversion.

Protocol 1: Synthesis of this compound

This protocol describes a two-step process starting from 4-amino-3-hydroxybenzoic acid.

Step 1: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

  • Reaction:

    • 4-Amino-3-hydroxybenzoic acid is reacted with acetic anhydride.

  • Procedure:

    • To a suitable reaction vessel, add 4-amino-3-hydroxybenzoic acid (1 equivalent).

    • Add acetic anhydride (excess, e.g., 3-5 equivalents).

    • Heat the mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 2-methyl-1,3-benzoxazole-6-carboxylic acid.

Step 2: Reduction of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

  • Reaction:

    • The carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent.

  • Procedure:

    • Suspend 2-methyl-1,3-benzoxazole-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of a reducing agent, such as Borane-THF complex (BH3-THF) or Lithium Aluminum Hydride (LAH) (1.1-1.5 equivalents), to the suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water or an acidic solution (e.g., 1M HCl) at 0°C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Conversion of this compound to an Advanced Intermediate

This protocol describes the conversion of the alcohol to a halide, a common step for subsequent coupling reactions in the synthesis of Filgotinib.

  • Reaction:

    • The hydroxymethyl group is converted to a chloromethyl or bromomethyl group.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or THF.

    • Cool the solution to 0°C.

    • Add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1-1.3 equivalents) dropwise.

    • Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the halogenated intermediate, which may be used in the next step without further purification.

Data Presentation

The following tables summarize typical quantitative data for the described reactions. Please note that actual results may vary depending on the specific reaction conditions and scale.

Protocol 1, Step 1: Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Parameter Value
Starting Material4-Amino-3-hydroxybenzoic acid
ReagentAcetic anhydride
Typical Yield85-95%
Purity (by HPLC)>98%
Physical AppearanceOff-white to light brown solid
Protocol 1, Step 2: Reduction to this compound
Parameter Value
Starting Material2-Methyl-1,3-benzoxazole-6-carboxylic acid
ReagentBorane-THF complex or LAH
Typical Yield70-85%
Purity (by HPLC)>99%
Physical AppearanceWhite to off-white solid
Protocol 2: Halogenation of this compound
Parameter Value
Starting MaterialThis compound
ReagentThionyl chloride or Phosphorus tribromide
Typical Yield90-98% (crude)
Purity (by HPLC)>95%
Physical AppearancePale yellow solid or oil

Visualizations

The following diagrams illustrate the synthetic pathway and the biological context of the final drug product.

Synthesis_Pathway A 4-Amino-3-hydroxybenzoic acid B 2-Methyl-1,3-benzoxazole- 6-carboxylic acid A->B Acetic anhydride, Reflux C This compound B->C BH3-THF or LAH, THF D 6-(Halomethyl)-2-methyl- benzo[d]oxazole C->D SOCl2 or PBr3, DCM E Advanced Intermediates D->E Coupling Reactions F Filgotinib E->F Further Synthetic Steps

Caption: Synthetic pathway from 4-amino-3-hydroxybenzoic acid to Filgotinib.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_conversion Conversion to Advanced Intermediate A Start: 4-Amino-3- hydroxybenzoic acid B Cyclization with Acetic Anhydride A->B C Isolation of Carboxylic Acid B->C D Reduction with BH3-THF/LAH C->D E Purification (Chromatography) D->E F Product: (2-Methylbenzo[d]oxazol- 6-yl)methanol E->F G Start: (2-Methylbenzo[d]oxazol- 6-yl)methanol F->G H Halogenation with SOCl2/PBr3 G->H I Work-up and Isolation H->I J Product: Halogenated Intermediate I->J

Caption: Experimental workflow for the synthesis and conversion of the intermediate.

JAK_STAT_Pathway cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1 receptor->jak activates stat STAT jak->stat p_stat p-STAT dimer STAT Dimer p_stat->dimer nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene filgotinib Filgotinib filgotinib->jak inhibits

Caption: Filgotinib's inhibition of the JAK/STAT signaling pathway.[1][2][3]

References

Application Notes and Protocols for the Spectroscopic Analysis of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of (2-Methylbenzo[d]oxazol-6-yl)methanol, a key intermediate in pharmaceutical synthesis. This document outlines the protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis and presents the predicted data to facilitate the structural elucidation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ). These predictions are based on computational models and analysis of fragmentation patterns of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80s1HH-4
~7.55d1HH-7
~7.30d1HH-5
~4.80s2H-CH₂OH
~2.60s3H-CH₃
~1.90s (broad)1H-OH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~165.0C-2 (C=N)
~151.0C-7a
~142.0C-3a
~138.0C-6
~124.0C-5
~120.0C-4
~110.0C-7
~65.0-CH₂OH
~14.0-CH₃
Table 3: Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₃, -CH₂)
~1620MediumC=N stretch (oxazole ring)
~1580, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
m/zProposed Fragment Ion
163[M]⁺ (Molecular Ion)
162[M-H]⁺
148[M-CH₃]⁺
134[M-CHO]⁺ or [M-H-H₂O]⁺
132[M-CH₂OH]⁺
104[C₇H₄O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of the analyte.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • Pasteur pipette

  • Small vial

Protocol:

  • Weigh the appropriate amount of the sample into a small vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully place it into the NMR spectrometer's autosampler or manual insertion port.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Protocol:

  • Place approximately 100-200 mg of dry KBr powder into an agate mortar.

  • Add 1-2 mg of the sample to the mortar.

  • Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to the pellet press die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run for background correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. For EI-MS, this is often done via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • The sample is vaporized in the ion source under high vacuum.

  • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualized Workflows

The following diagrams illustrate the general workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in CDCl3 start->dissolve filter Filter into NMR Tube dissolve->filter load Load into Spectrometer filter->load acquire Acquire Spectra load->acquire process Process Data acquire->process analyze Analyze Spectra process->analyze

Caption: NMR Spectroscopy Experimental Workflow.

FTIR_Workflow cluster_prep Pellet Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Weigh Sample & KBr grind Grind Mixture start->grind press Press into Pellet grind->press load Place in Spectrometer press->load acquire Acquire Spectrum load->acquire analyze Analyze Spectrum acquire->analyze MS_Workflow A Sample Introduction B Vaporization A->B C Ionization (EI) B->C D Acceleration C->D E Mass Analysis D->E F Detection E->F G Mass Spectrum F->G

Application Note and Protocol for the Chromatographic Purification of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methylbenzo[d]oxazol-6-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzoxazole core is a key structural motif in many biologically active molecules. Efficient and reproducible purification of this compound is crucial for accurate downstream biological evaluation and further synthetic modifications. This document provides detailed protocols for the chromatographic purification of this compound using flash column chromatography and subsequent purity analysis by High-Performance Liquid Chromatography (HPLC). The provided methods are based on established procedures for the purification of analogous benzoxazole derivatives.

Data Presentation

The following tables summarize the proposed chromatographic conditions for the purification and analysis of this compound.

Table 1: Flash Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Gradient Profile 0-100% Ethyl Acetate over 20 column volumes
Flow Rate Dependent on column diameter
Detection UV at 254 nm and/or TLC analysis of fractions
Expected Purity >95%

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue
System Analytical HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes
Expected Retention Time 3 - 7 minutes (compound specific)
Purity Assessment >98% (by peak area integration)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel flash chromatography. This method is suitable for purifying gram-scale quantities of the compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, for sample loading)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with hexane until the bed is stable.

  • Chromatography:

    • Load the prepared sample onto the top of the silica gel bed.

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 0-10% Ethyl Acetate in Hexane (to elute non-polar impurities)

      • 10-50% Ethyl Acetate in Hexane (to elute the target compound)

      • 50-100% Ethyl Acetate in Hexane (to elute more polar impurities)

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a mobile phase of 30% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp at 254 nm.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC

This protocol provides a method for determining the purity of the purified this compound.

Materials:

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with the mobile phase (Acetonitrile:Water 60:40).

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water 60:40) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis for 10 minutes, monitoring the chromatogram at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound by determining the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Diagram 1: Flash Chromatography Workflow

Flash_Chromatography_Workflow A Crude this compound B Dissolve in minimal solvent or adsorb onto silica A->B D Load sample onto column B->D C Pack silica gel column with Hexane C->D E Elute with Hexane/Ethyl Acetate gradient D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Purified Product I->J

Caption: Workflow for the purification of this compound by flash chromatography.

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Analysis_Workflow A Purified Product from Flash Chromatography B Prepare 1 mg/mL stock solution in Acetonitrile A->B C Dilute to 50 µg/mL with Mobile Phase B->C D Filter sample (0.45 µm) C->D F Inject 10 µL of sample D->F E Equilibrate C18 HPLC column E->F G Run analysis with UV detection (254 nm) F->G H Integrate peaks and calculate purity G->H I Purity > 98% H->I

Caption: Workflow for HPLC purity analysis of this compound.

Application Notes & Protocols: Molecular Docking of Benzoxazole Derivatives with DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive and validated target for developing novel antibacterial agents.[1][3] Benzoxazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including the inhibition of bacterial enzymes.[4][5] Molecular docking is a powerful computational method used to predict the binding interactions between these small molecules (ligands) and the target protein (receptor), providing insights into their potential inhibitory mechanism and guiding the design of more potent drug candidates.[5][6]

I. Molecular Docking Workflow

The overall workflow for a typical molecular docking study is outlined below. This process involves the preparation of both the target protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

G Molecular Docking Workflow for Benzoxazole Derivatives and DNA Gyrase cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Receptor Acquisition (e.g., DNA Gyrase from PDB) IDs: 1KZN, 2XCT, 3G75 PDB_Clean Receptor Cleaning (Remove water, co-factors) PDB->PDB_Clean Ligand Ligand Preparation (Benzoxazole Derivatives) Ligand_Opt Ligand Optimization (Energy Minimization) Ligand->Ligand_Opt Grid Define Binding Site (Grid Box Generation) PDB_Clean->Grid Ligand_Opt->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Results Analyze Binding Poses (Binding Affinity, RMSD) Dock->Results Visualize Visualize Interactions (H-bonds, Hydrophobic) Results->Visualize Validate Experimental Validation (In vitro assays) Visualize->Validate

Caption: Workflow from data acquisition to analysis for docking benzoxazole derivatives.

II. Experimental Protocols

Protocol 1: Receptor Preparation (DNA Gyrase)

This protocol details the steps to prepare the DNA gyrase protein structure for docking.

  • Structure Acquisition: Download the 3D crystal structure of the target DNA gyrase from the Protein Data Bank (PDB). Common PDB IDs used in literature include 1KZN, 1AB4, 2XCT, and 3G75.[4][7][8][9]

  • Protein Cleaning: Load the PDB file into a molecular modeling software (e.g., PyMOL, Discovery Studio).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any co-factors not relevant to the binding site of interest.[3]

  • Protonation and Optimization:

    • Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are vital for calculating interactions.[3]

    • Assign appropriate charges (e.g., Gasteiger-Hückel charges) to the protein atoms.[9]

    • Perform a brief energy minimization of the structure to relieve any steric clashes that may have resulted from adding hydrogens.

  • File Conversion: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock and includes charge and atom type information.[6]

Protocol 2: Ligand Preparation (Benzoxazole Derivatives)

This protocol outlines the preparation of the benzoxazole derivative ligands.

  • Structure Generation: Draw the 2D structures of the benzoxazole derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., MOL or SDF).[8][10]

  • Energy Minimization: Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MM2 or AMBER).[3][6] This step generates a low-energy, stable conformation of the ligand.

  • Charge and Torsion Assignment:

    • Calculate and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • File Conversion: Save the final prepared ligand structure in the PDBQT format.

Protocol 3: Molecular Docking Simulation (Using AutoDock Vina)

This protocol provides a general procedure for performing the docking calculation.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of DNA gyrase. The active site can be identified from the position of a co-crystallized inhibitor in the original PDB file or through literature review.[6]

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor (protein) and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the docking simulation from the command line using AutoDock Vina. The program will systematically explore different conformations of the ligand within the defined grid box and score them based on their predicted binding affinity.

  • Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[6][11]

III. Mechanism of Inhibition

Benzoxazole derivatives typically act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[1] By occupying the ATP-binding pocket, they prevent the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into the DNA. This ultimately halts DNA replication and leads to bacterial cell death.

G cluster_process Normal DNA Gyrase Function cluster_inhibition Inhibition by Benzoxazole Derivative ATP ATP Gyrase DNA Gyrase (GyrB subunit) ATP->Gyrase binds to DNA_Relaxed Relaxed DNA Gyrase->DNA_Relaxed acts on DNA_Supercoiled Supercoiled DNA DNA_Relaxed->DNA_Supercoiled ATP hydrolysis Inhibitor Benzoxazole Derivative Gyrase_Inhibited DNA Gyrase (GyrB subunit) Inhibitor->Gyrase_Inhibited binds to ATP pocket Block->DNA_Relaxed No Supercoiling

Caption: Inhibition of DNA gyrase by competitive binding of benzoxazole derivatives.

IV. Data Presentation: Docking Results

The following table summarizes representative docking results for benzoxazole derivatives against DNA gyrase from published studies. Binding affinity is a key quantitative metric, where a more negative value indicates a stronger predicted interaction.[11]

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Reference
2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDNA gyrase (1KZN)-6.56[3][4]
2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-olDNA gyrase (1KZN)-6.92[3][4]
Poly-m-chloroanilineS. aureus gyrase complex (6FM4)-77.25[12]
Poly-o-chloroanilineS. aureus gyrase complex (6FM4)-72.17[12]

Note: The exceptionally high negative binding affinity for poly-chloroaniline derivatives is due to their polymeric nature, resulting in a large interaction surface.

V. Experimental Validation Protocol

Computational predictions should always be validated by in vitro experiments. The DNA supercoiling inhibition assay is the standard method to confirm the activity of putative DNA gyrase inhibitors.[13][14]

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically includes Tris-HCl, KCl, MgCl2, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and the test benzoxazole derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified DNA gyrase enzyme to the mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing a chelating agent like EDTA (to sequester Mg²⁺) and a protein denaturant like Sodium Dodecyl Sulfate (SDS).

  • Analysis by Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Quantification:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • The degree of inhibition is determined by the reduction in the amount of the supercoiled DNA band in the presence of the test compound compared to the positive control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.[15]

References

Application Notes and Protocols for (2-Methylbenzo[d]oxazol-6-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylbenzo[d]oxazol-6-yl)methanol is a versatile building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The benzoxazole core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydroxymethyl group at the 6-position and a methyl group at the 2-position provides reactive sites for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

This document provides detailed application notes on the potential therapeutic applications of derivatives of this compound, supported by quantitative data from relevant studies. Furthermore, it includes comprehensive experimental protocols for the synthesis of this key intermediate and the subsequent biological evaluation of its derivatives.

Potential Therapeutic Applications

Derivatives of the 2-methylbenzoxazole scaffold have shown promise in several therapeutic areas. The following sections summarize the key findings and present relevant biological data.

Antimicrobial Activity

2-Substituted benzoxazole derivatives have demonstrated significant potential as antimicrobial agents. Studies have shown that modifications on the benzoxazole ring can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Selected 2-Substituted Benzoxazole Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
IVb 5-methyl-2-(p-chlorobenzyl)Pseudomonas aeruginosa25
Candida albicans6.25
Compound 10 2-[4-(4-chlorobenzamido)phenyl]-5-ethylsulphonylMethicillin-resistant Staphylococcus aureus (MRSA)16
Compound 21 2-(4-fluorophenyl)Escherichia coli<25
Compound 18 N-(4-chlorophenyl)-1,3-benzoxazol-2-amineEscherichia coli<25

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

The benzoxazole scaffold has been explored for the development of novel anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders. For instance, certain benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is involved in the inflammatory response, with potent inhibition of IL-6 production.

Table 2: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives

Compound IDTargetAssayIC₅₀ (µM)Reference
3d MD2IL-6 inhibition in vitro5.43
3g MD2IL-6 inhibition in vitro5.09

IC₅₀: Half-maximal Inhibitory Concentration

Anticancer Activity

Various derivatives of the benzoxazole core have been investigated for their anticancer properties. These compounds have been shown to exhibit cytotoxic effects against several cancer cell lines.

Table 3: Anticancer Activity of Selected Benzoxazole Derivatives

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 19 (4-NO₂ derivative) SNB-75 (CNS cancer)MTT Assay (% GI)35.49 (% GI)
Compound 20 (4-SO₂NH₂ derivative) SNB-75 (CNS cancer)MTT Assay (% GI)31.88 (% GI)
Compound 3c MCF-7 (Breast cancer)MTT Assay4 µg/mL
3b MCF-7 (Breast cancer)MTT Assay12 µg/mL
3e Hep-G2 (Liver cancer)MTT Assay17.9 µg/mL

GI: Growth Inhibition

Experimental Protocols

Synthesis of this compound

While a direct, high-yield synthesis for this compound is not extensively reported, a plausible synthetic route can be adapted from the synthesis of the isomeric (2-substituted benzoxazol-5-yl)methanol derivatives. The key step involves the reduction of a corresponding methyl ester.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-amino-3-hydroxybenzoic acid.

Step 1: Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

  • In a round-bottom flask, dissolve 4-amino-3-hydroxybenzoic acid in an excess of acetic anhydride.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the acetylated intermediate.

  • Reflux the intermediate in polyphosphoric acid (PPA) at 150-160°C for 4-6 hours to effect cyclization to the benzoxazole.

  • Cool the mixture and pour it into ice-water. Neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-methylbenzo[d]oxazole-6-carboxylate.

Step 2: Reduction to this compound

  • Dissolve methyl 2-methylbenzo[d]oxazole-6-carboxylate in a mixture of methanol and tetrahydrofuran (THF) (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Derivatization of this compound

The hydroxymethyl group at the 6-position is a key handle for derivatization, primarily through etherification and esterification reactions.

Protocol 2: General Procedure for Etherification (Williamson Ether Synthesis)

  • To a solution of this compound in a suitable dry solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether derivative by column chromatography.

Protocol 3: General Procedure for Esterification (Fischer Esterification)

  • Dissolve this compound and a carboxylic acid (e.g., acetic acid, benzoic acid) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester derivative by column chromatography.

Biological Evaluation Protocols

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without compound), negative controls (broth only), and standard antibiotic controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Activity - MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Seed cancer cells in a 96-well plate at a

Troubleshooting & Optimization

Optimizing reaction conditions for (2-Methylbenzo[d]oxazol-6-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the reduction of methyl 2-methylbenzo[d]oxazol-6-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This method is generally high-yielding but requires careful handling of the pyrophoric LiAlH₄ and attention to the workup procedure.

Q2: Are there alternative, milder reducing agents to LiAlH₄ for this synthesis?

A2: Yes, several alternatives can be considered, especially if other functional groups sensitive to LiAlH₄ are present in the molecule. These include:

  • Sodium borohydride (NaBH₄) in combination with a Lewis acid or in a protic solvent: While NaBH₄ alone is generally not reactive enough to reduce esters, its reactivity can be enhanced.[1][2]

  • Diisobutylaluminum hydride (DIBAL-H): This is a powerful and more selective reducing agent than LiAlH₄. It is also soluble in a wider range of solvents.[3]

  • Borane complexes (e.g., BH₃·THF): Borane is a good option for reducing carboxylic acids and their derivatives and can sometimes offer better chemoselectivity than LiAlH₄.[1]

Q3: What are the primary safety concerns when working with LiAlH₄?

A3: Lithium aluminum hydride is a highly reactive and pyrophoric compound. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4] It is crucial to work in a dry, inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory. A quenching procedure must be performed carefully at the end of the reaction to safely neutralize any excess LiAlH₄.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the starting material (methyl 2-methylbenzo[d]oxazol-6-carboxylate) should be compared with a sample from the reaction mixture. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive LiAlH₄.1. Use a fresh bottle of LiAlH₄ or test the activity of the current batch.
2. Wet solvent or glassware.2. Ensure all solvents are anhydrous and glassware is oven-dried before use.
3. Incomplete reaction.3. Increase reaction time or temperature (if the protocol allows). Monitor by TLC until the starting material is consumed.
4. Product loss during workup.4. The formation of gelatinous aluminum salts can trap the product. Use a Fieser workup or other established procedures to obtain a filterable precipitate.[5]
Presence of unreacted starting material 1. Insufficient LiAlH₄.1. Use a slight excess of LiAlH₄ (typically 1.5-2 equivalents).
2. Short reaction time.2. Extend the reaction time and monitor by TLC.
Formation of multiple unidentified spots on TLC 1. Side reactions due to high temperature.1. Maintain the recommended reaction temperature. Consider adding the starting material solution slowly to a cooled suspension of LiAlH₄.
2. Degradation of starting material or product.2. Ensure the workup is not overly acidic or basic, which could affect the benzoxazole ring.
Difficulty isolating the product from the aluminum salts 1. Formation of a fine, gelatinous precipitate.1. Follow a specific workup procedure designed for LiAlH₄ reductions, such as the Fieser method, which involves the sequential addition of water and NaOH solution to form granular, easily filterable salts.[5]
2. Emulsion formation during extraction.2. Add a saturated brine solution to break up the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate

This protocol describes the synthesis of the starting material for the reduction reaction, starting from 4-amino-3-hydroxybenzoic acid.

  • Esterification of 4-amino-3-hydroxybenzoic acid:

    • To a solution of 4-amino-3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 12-24 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-amino-3-hydroxybenzoate.

  • Cyclization to form the benzoxazole ring:

    • Dissolve the methyl 4-amino-3-hydroxybenzoate in acetic anhydride.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to yield methyl 2-methylbenzo[d]oxazol-6-carboxylate.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction

This protocol details the reduction of the methyl ester to the desired alcohol.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of the Ester:

    • Dissolve methyl 2-methylbenzo[d]oxazol-6-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.

  • Reaction:

    • After the addition is complete, warm the reaction mixture to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add water (3x mL).

    • Stir the mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the precipitate with THF or ethyl acetate.

  • Purification:

    • Combine the filtrate and the washings and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters for LiAlH₄ Reduction

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry 1.5 - 2.0 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70 - 90%

Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing AgentReactivitySelectivitySolventsWorkup
LiAlH₄ Very HighLowEthers (THF, Diethyl ether)Aqueous quench, filtration of aluminum salts
NaBH₄/Lewis Acid ModerateModerateEthers, AlcoholsAqueous quench, extraction
DIBAL-H HighHighEthers, HydrocarbonsAqueous quench, filtration of aluminum salts
BH₃·THF HighHighEthersOxidative workup (e.g., H₂O₂, NaOH)

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid Esterification Esterification (MeOH, H₂SO₄, Reflux) 4-amino-3-hydroxybenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Acetic_Anhydride Acetic Anhydride Cyclization Cyclization (Acetic Anhydride, Reflux) Acetic_Anhydride->Cyclization Methyl_ester_intermediate Methyl 4-amino-3-hydroxybenzoate Esterification->Methyl_ester_intermediate Methyl_ester_intermediate->Cyclization Starting_Ester Methyl 2-methylbenzo[d]oxazol-6-carboxylate Cyclization->Starting_Ester Reduction Reduction (0 °C to RT) Starting_Ester->Reduction LiAlH4 LiAlH₄, Anhydrous THF LiAlH4->Reduction Workup Quench & Workup Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low or No Product Yield? Check_Reagents Are LiAlH₄ and solvents fresh and anhydrous? Start->Check_Reagents Yes Success Problem Solved Start->Success No Use_Fresh_Reagents Use fresh, anhydrous reagents and dry glassware. Check_Reagents->Use_Fresh_Reagents No Check_Reaction_Completion Is the reaction complete by TLC? Check_Reagents->Check_Reaction_Completion Yes Use_Fresh_Reagents->Success Increase_Time_Temp Increase reaction time or temperature. Check_Reaction_Completion->Increase_Time_Temp No Check_Workup Was the workup performed correctly? Check_Reaction_Completion->Check_Workup Yes Increase_Time_Temp->Success Optimize_Workup Use Fieser workup to avoid product loss in aluminum salts. Check_Workup->Optimize_Workup No Consider_Alternatives Consider alternative reducing agents. Check_Workup->Consider_Alternatives Yes Optimize_Workup->Success Consider_Alternatives->Success

References

Technical Support Center: Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in the synthesis of 2-substituted benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other precursor can interfere with the reaction.[1]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and catalyst concentration are critical and can significantly impact the yield.[1][2]

  • Side Product Formation: The formation of unintended side products, such as stable Schiff base intermediates or polymers, can consume starting materials and reduce the desired product yield.[1][2]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[1]

Q2: How can I determine if my starting materials are pure enough for the synthesis?

Using high-purity starting materials is crucial for achieving high yields. You can assess the purity of your 2-aminophenol and its reaction partner through the following methods:

  • Melting Point Analysis: Compare the observed melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can help identify impurities.

  • Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to check for the presence of multiple components.

Q3: I see a significant amount of a stable intermediate. How can I promote its conversion to the final benzoxazole product?

In syntheses involving the reaction of o-aminophenol and an aldehyde, a Schiff base is formed as an intermediate. Sometimes, this intermediate is very stable and does not cyclize efficiently.[2] To promote cyclization, you can try the following:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur.[2] However, be cautious of potential product degradation at elevated temperatures.

  • Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[2]

  • Modify the Solvent: The choice of solvent can influence the stability of the intermediate and the transition state of the cyclization step.[3]

  • Isolate and React: In some cases, isolating the Schiff base intermediate first and then subjecting it to different cyclization conditions can improve the overall yield.[2]

Troubleshooting Guide

Issue 1: The reaction is incomplete, and starting materials are still present.

If you observe starting materials on your TLC plate after the expected reaction time, it indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue to monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC.[1]

  • Increase the Temperature: Gradually increase the reaction temperature, as insufficient heat can lead to a sluggish reaction.[2]

  • Check Catalyst Activity: Ensure your catalyst is active.[1] Some catalysts may require activation or are sensitive to air and moisture.[1][3] Increasing the catalyst loading might also improve the conversion rate.[1][2]

  • Re-evaluate Stoichiometry: Confirm that the molar ratios of your reactants are correct.[4]

Issue 2: Multiple side products are forming, complicating purification and reducing yield.

The formation of side products is a common reason for low yields.[1] Here's how to minimize them:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants to favor the desired reaction pathway.[1]

  • Select the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity and minimize side reactions.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1]

Issue 3: Significant product loss occurs during purification.

Purification can be a major source of product loss.[1] Consider these strategies for more efficient purification of benzoxazoles:

  • Column Chromatography: This is a highly effective method. The choice of the solvent system is crucial for achieving good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Washing the crude product with a cold solvent like ethanol before recrystallization can remove some impurities.[2]

  • Washing: Simple washing of the crude reaction mixture with water or brine can help remove water-soluble impurities.[2]

Data Presentation: Comparison of Catalysts and Solvents

The selection of an appropriate catalyst and solvent system is critical for optimizing the yield of 2-substituted benzoxazoles. The following tables summarize quantitative data from various synthetic methodologies.

Table 1: Effect of Different Catalysts on Benzoxazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
BAIL gel 2-Aminophenol, BenzaldehydeSolvent-free1305 h98[5][6]
Potassium-ferrocyanide 2-Aminophenol, Aromatic aldehydesSolvent-free (Grinding)Room Temp.< 2 min87-96[7][8]
Cu₂O 2-Aminophenol, Substituted aryl aldehydesDMSORoom Temp.2-5 h70-95[7][8]
KF-Al₂O₃ 2-Aminophenol, Acid derivativesAcetonitrileRoom Temp.45-90 min83-95[7][8]
TiO₂-ZrO₂ 2-Aminophenol, Aromatic aldehydeAcetonitrile6015-25 min83-93[7][8]
EG-G2-Pd 2-Aminophenol, BenzaldehydeEthanol503 h88[7]
FeCl₃/AgNO₃ 2-Aminophenol, 1-formyl-o-carboraneToluene11024 h91-99[8]

Table 2: Influence of Solvents on Benzoxazole Synthesis

SolventReactantsCatalystTemperature (°C)TimeYield (%)Reference
Solvent-free 2-Aminophenol, BenzaldehydeBAIL gel1305 h98[5][6]
Ethanol 2-Aminophenol, BenzaldehydeEG-G2-Pd503 h88[7]
DMSO 2-Aminophenol, Substituted aryl aldehydesCu₂ORoom Temp.2-5 h70-95[7][8]
Acetonitrile 2-Aminophenol, Aromatic aldehydeTiO₂-ZrO₂6015-25 min83-93[7][8]
p-Xylene 2-Aminophenol, p-substituted benzaldehydeThin-layered nano h-BN/fl-G films70-Low[7]
Dichloromethane (DCM) Tertiary amides, 2-AminophenolsTf₂O, 2-FluoropyridineRoom Temp.1 hup to 99[9]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Electrophilic Activation of Tertiary Amides [9]

This protocol describes a method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine (Et₃N, 0.5 mL).

  • Evaporate the solvent and purify the residue by column chromatography on silica gel.

Protocol 2: Brønsted Acidic Ionic Liquid Gel Catalyzed Synthesis under Solvent-Free Conditions [5][6]

This protocol outlines an environmentally friendly, solvent-free method for synthesizing 2-substituted benzoxazoles.

  • In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (0.01 mmol).

  • Heat the reaction mixture to 130 °C.

  • Stir the mixture for 5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute it with ethyl acetate.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in Benzoxazole Synthesis CheckPurity Assess Purity of Starting Materials (2-Aminophenol, Aldehyde/Acid) Start->CheckPurity Impure Impure Materials Detected CheckPurity->Impure Purity Issues? Pure Materials are Pure CheckPurity->Pure No Purity Issues Purify Purify Starting Materials (Recrystallization, Chromatography) Impure->Purify Yes Impure->Pure No ReviewConditions Review Reaction Conditions Purify->ReviewConditions Pure->ReviewConditions Incomplete Incomplete Reaction? ReviewConditions->Incomplete OptimizeTimeTemp Optimize Reaction Time & Temperature Incomplete->OptimizeTimeTemp Yes CheckCatalyst Check Catalyst Activity/Loading Incomplete->CheckCatalyst Yes SideProducts Side Products Observed? Incomplete->SideProducts No ImprovedYield Improved Yield OptimizeTimeTemp->ImprovedYield CheckCatalyst->ImprovedYield OptimizeSelectivity Optimize for Selectivity (Catalyst, Stoichiometry, Inert Atmosphere) SideProducts->OptimizeSelectivity Yes PurificationLoss Analyze Purification Step SideProducts->PurificationLoss No OptimizeSelectivity->ImprovedYield OptimizePurification Optimize Purification Method (Solvent System, Technique) PurificationLoss->OptimizePurification OptimizePurification->ImprovedYield General_Synthesis_Pathway Reactants 2-Aminophenol + R-CHO or R-COOH (or derivative) Intermediate Schiff Base / Amide Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product Aromatization Catalyst Catalyst (Acidic/Metal) Catalyst->Intermediate HeatSolvent Heat / Solvent HeatSolvent->Intermediate

References

Technical Support Center: Synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol. The following information addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and direct synthesis involves the condensation and cyclization of a 2-aminophenol derivative with acetic acid or a derivative thereof. For this compound, the likely starting material is 4-amino-3-hydroxybenzyl alcohol, which is reacted with acetic anhydride or glacial acetic acid, typically under heating.

Q2: I am observing a significant amount of a side product that is not my desired benzoxazole. What could it be?

A2: A common side product is the N-acylated intermediate, N-(4-(hydroxymethyl)-2-hydroxyphenyl)acetamide, which forms but fails to cyclize. This occurs because the amino group of the precursor is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation.[1][2] Under certain conditions, O-acylation can also occur, leading to the formation of 4-amino-3-hydroxybenzyl acetate.

Q3: My reaction is not going to completion, and I have a low yield of the final product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Cyclization: The intermediate N-acylated compound may not be cyclizing efficiently. This can be due to insufficient temperature or reaction time.[3]

  • Purity of Starting Materials: Impurities in the 4-amino-3-hydroxybenzyl alcohol can interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial for driving the reaction to completion.

  • Hydrolysis: The benzoxazole ring can be susceptible to hydrolysis under certain pH conditions during workup, leading to ring-opening and a decrease in yield.[4]

Q4: Can the starting material, 4-amino-3-hydroxybenzyl alcohol, undergo self-condensation or polymerization?

A4: Yes, aminophenols can be prone to self-condensation or polymerization, especially at high temperatures or under strongly acidic or basic conditions.[3] This can lead to the formation of complex mixtures and reduce the yield of the desired product. Careful control of the reaction temperature and stoichiometry is recommended to minimize these side reactions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete cyclization of the N-acylated intermediate.Increase reaction temperature and/or reaction time. Consider using a dehydrating agent or a catalyst such as a Brønsted or Lewis acid to promote ring closure.
Purity of starting materials.Ensure the purity of 4-amino-3-hydroxybenzyl alcohol using techniques like recrystallization or column chromatography.
Hydrolysis of the benzoxazole ring during workup.Maintain neutral or slightly basic conditions during aqueous workup to minimize hydrolysis of the benzoxazole ring.[4]
Multiple Spots on TLC (Thin Layer Chromatography) Formation of N-acylated and/or O-acylated intermediates.If the reaction is incomplete, try the solutions for "Low Yield". If both N- and O-acylation are occurring, reaction conditions may need to be optimized. Under acidic conditions, O-acylation can be favored due to protonation of the more basic amino group.
Dimerization or polymerization of the starting material.Carefully control the reaction temperature and avoid excessively high temperatures. Ensure proper stoichiometry of reactants.[3]
Difficulty in Purification Presence of polar side products like the N-acylated intermediate.Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from more polar impurities.
The product is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or minimize the time the product is on the column.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-amino-3-hydroxybenzyl alcohol

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-amino-3-hydroxybenzyl alcohol in a suitable solvent (e.g., toluene or xylenes), add a slight excess of acetic anhydride.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Alternatively, the reaction can be carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-140 °C) to facilitate the cyclization.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Incomplete multiple_spots Multiple Spots on TLC check_reaction->multiple_spots Multiple Products complete Reaction Complete check_reaction->complete Clean Conversion troubleshoot_incomplete Increase Temp/Time Add Dehydrating Agent incomplete->troubleshoot_incomplete troubleshoot_purity Check Starting Material Purity incomplete->troubleshoot_purity analyze_spots Identify Spots (LC-MS/NMR) multiple_spots->analyze_spots workup Aqueous Workup complete->workup troubleshoot_incomplete->check_reaction troubleshoot_purity->start optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) analyze_spots->optimize_conditions optimize_conditions->start purification Column Chromatography workup->purification hydrolysis_issue Low Yield After Workup workup->hydrolysis_issue final_product Pure Product purification->final_product check_ph Check pH During Workup (Maintain Neutral/Slightly Basic) hydrolysis_issue->check_ph check_ph->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of (2-Methylbenzo[d]oxazol-6-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem IDIssuePotential CausesSuggested Solutions
PUR-001 Low overall yield after purification. - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for chromatography or recrystallization.- Decomposition of the product on silica gel.- Monitor the synthesis reaction by Thin Layer Chromatography (TLC) to ensure completion.[1][2]- Minimize the number of extraction and washing steps.- Optimize the purification protocol by screening different solvent systems.[1][3]- If decomposition on silica is suspected, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]
PUR-002 Multiple spots observed on TLC after column chromatography. - Co-elution of impurities with similar polarity to the product.- Use of an inappropriate solvent system.- Select a different solvent system for chromatography; a good starting point for benzoxazoles is a mixture of hexane and ethyl acetate.[3][4]- Perform a gradient elution to improve separation.- Consider a second chromatographic step with a different solvent system or stationary phase.
PUR-003 Difficulty in inducing crystallization during recrystallization. - The compound is highly soluble in the chosen solvent, even at low temperatures.- The solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or mixtures like hexane/ethyl acetate are often suitable for aromatic alcohols.[5][6]- Concentrate the solution to increase saturation.- Try adding a seed crystal or scratching the inside of the flask to initiate crystallization.- If significant impurities are present, an initial purification by column chromatography may be necessary.
PUR-004 The purified product is an oil instead of a solid. - Presence of residual solvent.- The product may have a low melting point and exist as an amorphous solid or oil.- Contamination with impurities that depress the melting point.- Ensure all solvent is removed under high vacuum.- Attempt to solidify the oil by trituration with a non-polar solvent like hexane.- Re-purify the material using column chromatography to remove impurities.
PUR-005 Product appears colored after purification. - Presence of oxidized impurities, potentially from the 2-aminophenol starting material.[7]- Degradation of the compound during purification.- Treat the crude product solution with activated charcoal before filtration and crystallization.- Ensure the purification is performed promptly after synthesis and avoid prolonged exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific data for this compound is limited, common impurities in the synthesis of 2-methylbenzoxazoles may include:

  • Unreacted starting materials: Such as the corresponding 4-amino-3-hydroxybenzyl alcohol and acetic acid or its derivatives.

  • Incomplete cyclization products: Intermediates of the condensation reaction that have not fully formed the oxazole ring.

  • Side-products: Over-acylation or other side reactions can lead to related benzoxazole impurities.[1]

Q2: What is a recommended solvent system for the column chromatography of this compound?

A2: A common and effective method for purifying benzoxazoles is silica gel column chromatography.[1][2][8] A good starting point for the elution of moderately polar compounds like this compound is a solvent system of hexane/ethyl acetate . The ratio can be optimized based on TLC analysis, typically starting with a higher proportion of hexane and gradually increasing the polarity with ethyl acetate. For more polar impurities, a small amount of methanol can be added to the eluent (e.g., dichloromethane/methanol).[9]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For aromatic alcohols, common choices include:

  • Single solvents: Ethanol, methanol, or isopropanol.[6]

  • Solvent mixtures: Ethyl acetate/hexane, acetone/hexane, or dichloromethane/hexane.[5][11] It is advisable to test a few solvent systems on a small scale to find the optimal conditions.

Q4: How can I monitor the purity of this compound during and after purification?

A4: The purity of your compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities and to monitor the progress of column chromatography.[1][12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) with heating. Allow it to cool to room temperature and then in an ice bath to check for crystal formation.

  • Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude this compound dissolve Dissolve in minimum solvent start->dissolve column_chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) dissolve->column_chromatography purity_check Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization Recrystallization (e.g., Ethanol) recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repurify Repurify if needed purity_check->repurify Purity < 98% repurify->recrystallization

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Reaction Product Loss low_yield->cause1 multiple_spots Multiple Spots (TLC) cause2 Co-eluting Impurities Wrong Solvent System multiple_spots->cause2 no_crystals No Crystallization cause3 High Solubility Impurities Present no_crystals->cause3 solution1 Optimize Synthesis Refine Purification Protocol cause1->solution1 solution2 Change Eluent Gradient Elution cause2->solution2 solution3 Change Solvent Add Seed Crystal cause3->solution3

Caption: Troubleshooting common issues in the purification of benzoxazole derivatives.

References

Stability issues of (2-Methylbenzo[d]oxazol-6-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (2-Methylbenzo[d]oxazol-6-yl)methanol. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation with this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: I am observing a rapid loss of my compound, this compound, in my aqueous experimental buffer. What could be the cause?

  • Answer: The benzoxazole ring, while aromatic and generally stable, can be susceptible to hydrolysis under certain pH conditions, particularly at elevated temperatures. The methanol group attached to the benzoxazole core can also undergo oxidation. Consider the following potential causes and solutions:

    • pH-Dependent Hydrolysis: The oxazole ring may be prone to opening under strongly acidic or basic conditions. It is recommended to work with buffers in the neutral pH range (6.0-7.5) if possible. To investigate this, you can perform a preliminary pH stability screen.

    • Oxidation: The presence of oxidizing agents, even dissolved atmospheric oxygen, could lead to the oxidation of the methanol group to an aldehyde or carboxylic acid. Ensure your buffers are de-gassed and consider adding an antioxidant if compatible with your experimental setup.

    • Light Sensitivity: Photodegradation can occur, especially if the compound is exposed to UV light. Protect your solutions from light by using amber vials or covering your containers with aluminum foil.[1][2]

Issue 2: Formation of Insoluble Precipitates

  • Question: My solution of this compound in an organic solvent becomes cloudy over time. What is happening?

  • Answer: Precipitate formation can be due to several factors:

    • Poor Solubility: While soluble in many organic solvents, the compound's solubility can be limited. Ensure you have not exceeded its solubility limit at the storage temperature. You may need to gently warm the solution to redissolve the compound before use.

    • Degradation Product Precipitation: A degradation product that is less soluble than the parent compound may be forming and precipitating out of the solution. Analyze the precipitate to identify its structure.

    • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of your compound, leading to precipitation. Ensure your storage containers are tightly sealed.[3]

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my cell-based assays using this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are often linked to compound instability.

    • Stock Solution Stability: How old is your stock solution and how is it stored? It is recommended to use freshly prepared stock solutions. If you must store them, aliquot and store at -20°C or -80°C in a desiccated environment. The Safety Data Sheet advises storing the solid compound in a dry, cool, and well-ventilated place.[3]

    • Stability in Assay Media: The compound may be unstable in your specific cell culture medium, which is a complex aqueous environment. Consider performing a stability check of the compound in the media under your assay conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] For long-term storage, keeping it in a desiccator at 2-8°C is advisable.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO or ethanol. To minimize degradation, use the solution as fresh as possible. For storage, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on the structure, potential degradation pathways include:

  • Hydrolysis: Acid or base-catalyzed opening of the oxazole ring.

  • Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde and then to a carboxylic acid.

  • Photodegradation: UV light-induced degradation, potentially leading to complex product mixtures.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: Forced degradation studies, or stress testing, can help identify potential degradation products and pathways.[1][2][4][5] This involves subjecting the compound to harsher conditions than it would typically encounter. A general approach is outlined in the Experimental Protocols section.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following table presents a hypothetical summary of results from a forced degradation study to illustrate how such data could be presented.

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionTime (hours)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl (60°C)2415%Oxazole ring-opened product
0.1 M NaOH (60°C)2445%Oxazole ring-opened product, Carboxylic acid derivative
1% H₂O₂ (RT)2425%Aldehyde derivative, Carboxylic acid derivative
Heat (80°C, solid)72< 5%Minor unspecified impurities
UV Light (254 nm)2430%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study on this compound.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a known quantity of the solid compound in a vial and keep it in an oven at 80°C for 72 hours. Also, reflux a solution of the compound in a neutral solvent. At the end of the study, dissolve the solid in a suitable solvent or dilute the solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) and white light in a photostability chamber for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to profile the degradation products.

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for stability testing.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound ring_opened Ring-Opened Product parent->ring_opened Acid/Base aldehyde Aldehyde Derivative parent->aldehyde [O] acid Carboxylic Acid Derivative aldehyde->acid [O]

Caption: Potential Degradation Pathways for this compound.

G start Start: Compound Sample stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze data Data Analysis: - % Degradation - Degradant Profiling analyze->data end End: Stability Profile data->end

Caption: Experimental Workflow for Forced Degradation Studies.

G issue Inconsistent Experimental Results? check_stock Check Stock Solution: - Age? - Storage Conditions? - Freeze-Thaw Cycles? issue->check_stock Yes check_assay Check Stability in Assay Medium: - Incubate compound in media - Analyze at time points issue->check_assay Stock OK prepare_fresh Action: Prepare Fresh Stock Solution check_stock->prepare_fresh stable Is it stable? check_assay->stable proceed Proceed with Assay stable->proceed Yes modify Action: Modify Assay Conditions (e.g., shorter incubation) stable->modify No

Caption: Troubleshooting Logic for Inconsistent Assay Results.

References

Technical Support Center: Troubleshooting Low Yields in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during benzoxazole synthesis that lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the most common initial factors to investigate?

Low yields in benzoxazole synthesis can be attributed to several factors. The primary areas to investigate include:

  • Purity of Starting Materials: Impurities present in the initial reactants, such as 2-aminophenol or the corresponding aldehyde/carboxylic acid, can inhibit the reaction.[1][2]

  • Suboptimal Reaction Conditions: The reaction's temperature, duration, solvent, and catalyst are all critical parameters that can significantly affect the yield if not properly optimized.[1][3]

  • Formation of Side Products: The occurrence of competing chemical reactions can lead to the consumption of starting materials, thereby reducing the yield of the desired benzoxazole.[1]

  • Product Instability: The synthesized benzoxazole could be susceptible to degradation under the specific reaction or work-up conditions being used.[1]

  • Inefficient Purification: A significant portion of the product may be lost during purification steps.[1]

Q2: How can I assess the purity of my starting materials?

Using high-purity starting materials is crucial. The purity of 2-aminophenol and the aldehyde or carboxylic acid can be evaluated through these methods:

  • Melting Point Analysis: Compare the observed melting point of your starting materials with the values reported in the literature. A broad melting range or a lower-than-expected melting point often indicates the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify and quantify impurities.

Q3: My reaction is not proceeding to completion, and I observe unreacted starting materials. What steps can I take?

If you observe starting materials on your Thin Layer Chromatography (TLC) plate after the expected reaction time, it indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Extend the Reaction Time: Continue to run the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]

  • Increase the Reaction Temperature: A low reaction temperature may not provide sufficient energy to overcome the activation energy barrier. Gradually increasing the temperature while monitoring the reaction can be beneficial. Some solvent-free reactions may require temperatures as high as 130°C for good yields.[2][4]

  • Check Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation.[1][2] A modest increase in the catalyst loading might also improve the conversion rate.[1]

  • Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are accurate.[1]

Q4: I suspect side products are forming in my reaction. What are the common side products, and how can I minimize their formation?

The formation of side products is a frequent cause of low yields.[1] Common side products include:

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[5]

  • Over-alkylation/acylation: In reactions that involve alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]

To minimize the formation of side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]

  • Select the Appropriate Catalyst: The choice of catalyst can greatly influence the selectivity of the reaction.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]

Q5: I seem to be losing my product during the purification process. What are some effective purification strategies for benzoxazoles?

Product loss during purification is a common issue. Here are some effective purification techniques for benzoxazoles:

  • Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.

  • Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

Troubleshooting Guides

Guide 1: Low Conversion Rate

This guide provides a systematic approach to troubleshooting low conversion rates in benzoxazole synthesis.

Caption: Troubleshooting workflow for low conversion rates.

Guide 2: Excessive Side Product Formation

This guide outlines steps to mitigate the formation of unwanted side products.

Caption: Troubleshooting workflow for excessive side products.

Data Presentation

Table 1: Comparison of Catalysts for Benzoxazole Synthesis

CatalystReaction ConditionsYield (%)Reference
Brønsted Acidic Ionic Liquid (BAIL) gelBenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), 1 mol% catalyst, 130°C, 5 h, solvent-free98[4]
Brønsted Acidic Ionic Liquid (BAIL)Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), 130°C, 5 h, solvent-free87[4]
p-Toluenesulfonic acid (p-TsOH)Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), 130°C, 5 h, solvent-free25[4]
Zirconyl chloride (ZrOCl₂)Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), 130°C, 5 h, solvent-free40[4]

Table 2: Effect of Temperature on Benzoxazole Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Reference
Room Temperature5No product[4]
< 1005Reaction hardly proceeded[4]
130598[4]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol describes a solvent-free synthesis of 2-substituted benzoxazoles.[4]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)

  • 5 mL reaction vessel

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).[4]

  • Stir the reaction mixture at 130°C for 5 hours.[4]

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).[4]

  • Upon completion, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for the purification of benzoxazoles.

Materials:

  • Crude benzoxazole product

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude benzoxazole product in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified benzoxazole.

Signaling Pathways and Experimental Workflows

Benzoxazole_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products aminophenol 2-Aminophenol schiff_base Schiff Base aminophenol->schiff_base Condensation aldehyde Aldehyde aldehyde->schiff_base benzoxazole Benzoxazole schiff_base->benzoxazole Cyclization (Oxidative)

Caption: Simplified reaction pathway for benzoxazole synthesis.

References

Recrystallization techniques for purifying (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of (2-Methylbenzo[d]oxazol-6-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Question: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

Answer:

This issue typically arises from using an inappropriate solvent. Based on purification methods for structurally similar benzoxazole derivatives, ethanol or a mixture of ethanol and water is often a good starting point.[1][2] If the compound remains insoluble, consider the following steps:

  • Increase Solvent Volume: Add small increments of the solvent to the heated mixture. Be cautious not to add too much, as this will reduce your final yield.[3]

  • Try a Different Solvent System: If ethanol is ineffective, consider other polar protic or aprotic solvents. A general guideline is that solvents with similar functional groups to the compound of interest are often effective.[4] For benzoxazoles, solvents like ethyl acetate have been used.[3] A mixed solvent system, such as ethanol/water, can also be effective.[1]

  • Ensure Purity of Starting Material: Significant impurities can sometimes hinder dissolution.

Question: After dissolving my compound and letting it cool, an oil has formed instead of crystals. How can I fix this?

Answer:

"Oiling out" is a common problem in recrystallization and can occur if the compound is significantly impure or if the cooling process is too rapid. To address this:

  • Reheat the Solution: Gently warm the mixture to redissolve the oil.

  • Add More Solvent: Add a small amount of the primary solvent to the heated solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.

Question: The recrystallization resulted in a very low yield of purified product. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization. Several factors can contribute to this:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[3] To remedy this, you can evaporate some of the solvent and attempt the recrystallization again.

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you may lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can help maximize the yield.

  • Loss During Washing: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[3] Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I determine the appropriate amount of solvent to use for recrystallization?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. A good starting point is to add just enough solvent to cover the solid and then heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid is fully dissolved.

Q3: My purified crystals are colored, but the pure compound should be colorless. What happened?

A3: Colored impurities are a common issue. If the recrystallization solvent is appropriate, a single recrystallization should remove them. If the color persists, you might consider:

  • Using Charcoal: Activated charcoal can be added to the hot solution to adsorb colored impurities. However, be aware that charcoal will also adsorb some of your product, potentially reducing the yield.

  • A Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Data Presentation

Since quantitative solubility data for this compound is not available, the following table provides a qualitative summary of suitable solvents for benzoxazole derivatives based on literature precedents.

Solvent SystemSuitability for Benzoxazole DerivativesNotes
EthanolHighFrequently cited as a good solvent for the recrystallization of various benzoxazole compounds.[1][2][5]
Ethanol/WaterHighA mixed solvent system that can be effective for compounds with intermediate polarity.[1]
Ethyl AcetateModerateCan be used as an alternative solvent for extraction and potentially for recrystallization.[3]
Dichloromethane/MethanolModerateUsed as an eluent in column chromatography for purifying benzoxazole derivatives, suggesting potential as a recrystallization solvent system.
Hexane/Ethyl AcetateLowPrimarily used as an eluent for less polar benzoxazole derivatives during chromatography.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol is a general guideline based on common practices for recrystallizing benzoxazole derivatives. Optimization may be required for your specific sample.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Problems cluster_formation Crystal Formation Issues cluster_yield Yield & Purity start Recrystallization Issue no_dissolve Compound Not Dissolving start->no_dissolve Insoluble oiling_out Oiling Out start->oiling_out Oil Forms no_crystals No Crystals Form start->no_crystals Clear Solution low_yield Low Yield start->low_yield Poor Recovery colored_crystals Colored Crystals start->colored_crystals Impure add_solvent Add More Solvent no_dissolve->add_solvent Try First change_solvent Change Solvent System add_solvent->change_solvent If still insoluble reheat Reheat and Add Solvent oiling_out->reheat slow_cool Slow Cooling reheat->slow_cool scratch Scratch Flask / Add Seed slow_cool->scratch supersaturated Supersaturated Solution? no_crystals->supersaturated supersaturated->scratch Yes concentrate Concentrate Solution supersaturated->concentrate No too_much_solvent Too Much Solvent Used? low_yield->too_much_solvent evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes charcoal_treatment Use Activated Charcoal colored_crystals->charcoal_treatment Option 1 recrystallize_again Recrystallize Again colored_crystals->recrystallize_again Option 2

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Optimization of Column Chromatography for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the column chromatography of benzoxazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of benzoxazole derivatives by column chromatography.

Question: Why is my benzoxazole derivative not moving from the baseline on the TLC plate, even with a high concentration of polar solvent?

Answer: This issue, known as "streaking" or "tailing," can be attributed to several factors:

  • Strong Interaction with Silica Gel: Benzoxazole derivatives with highly polar functional groups (e.g., -OH, -NH2, -COOH) can bind strongly to the acidic silica gel.

  • Inappropriate Solvent System: The chosen mobile phase may not be sufficiently polar to elute the compound.

  • Compound Insolubility: Your compound may have poor solubility in the eluent.

Solutions:

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If using a hexane/ethyl acetate system, consider switching to a more polar system like dichloromethane/methanol.

  • Add a Modifier: Adding a small amount of a competitive binder, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase can help to reduce tailing by occupying the active sites on the silica gel.

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18), which may have different selectivity.[1]

  • Dry Loading: If solubility in the mobile phase is an issue, "dry loading" the sample can be effective. This involves pre-adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column.[2]

Question: My TLC shows good separation, but the column chromatography results in co-elution of my product with impurities. Why is this happening?

Answer: This common problem can arise from several factors:

  • Overloading the Column: Applying too much sample to the column can lead to broad bands that overlap.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.

  • TLC vs. Column Discrepancy: The separation observed on a TLC plate may not always directly translate to a column due to differences in the silica gel quality, layer thickness, and solvent vapor saturation.

Solutions:

  • Optimize Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good resolution.

  • Fine-tune the Mobile Phase: A solvent system that gives an Rf value of 0.2-0.3 for the desired compound on TLC is often a good starting point for column chromatography.[3] You may need to slightly decrease the polarity of the mobile phase for the column compared to the TLC to achieve better separation.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of complex mixtures.

Question: I am experiencing a low yield of my benzoxazole derivative after column chromatography. What are the possible reasons?

Answer: Product loss during column chromatography can be a significant issue.[4][5] Potential causes include:

  • Product Degradation on Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive benzoxazole derivatives.[5]

  • Irreversible Adsorption: The compound may be too polar and bind irreversibly to the stationary phase.

  • Product Tailing: If the product elutes over a large number of fractions (tailing), some of it may be missed during fraction collection, or the concentration in individual fractions may be too low to detect.

Solutions:

  • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.

  • Deactivate the Silica Gel: The silica gel can be "deactivated" by adding a small percentage of water or by pre-treating it with a base like triethylamine to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned previously, alumina or reverse-phase silica may be better alternatives for sensitive compounds.

  • Optimize Elution: Use a slightly more polar solvent system to ensure the compound elutes in a reasonable number of fractions without excessive tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of benzoxazole derivatives?

A common and effective mobile phase for the purification of many benzoxazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4][6][7] The ratio of these solvents is critical for achieving good separation and should be optimized using Thin Layer Chromatography (TLC) beforehand. A typical starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate.[6][7]

Q2: How do I choose the correct stationary phase for my benzoxazole derivative?

For most benzoxazole derivatives, silica gel is the standard stationary phase.[2] However, if your compound is particularly acid-sensitive or very polar, you might consider using neutral or basic alumina, or even reverse-phase silica gel (C18), where a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1]

Q3: Can I reuse my column for purifying another batch of the same benzoxazole derivative?

While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. There is a risk of cross-contamination from strongly adsorbed impurities from the previous run. Given that silica gel is relatively inexpensive, using a fresh column for each purification is the best practice to ensure the purity of your final product.[2]

Q4: What is "dry loading" and when should I use it?

Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and then the solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column. This method is particularly useful when your sample is not very soluble in the chromatography eluent.[2]

Q5: How can I monitor the separation during column chromatography?

The progress of the separation is typically monitored by collecting small fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify which fractions contain your desired compound and to assess its purity. Fractions containing the pure product are then combined for solvent evaporation.

Quantitative Data

The following tables summarize quantitative data for the column chromatography of various benzoxazole derivatives.

Table 1: Mobile Phase Composition and Rf Values for Selected Benzoxazole Derivatives on Silica Gel

CompoundMobile Phase (v/v)Rf ValueReference
2-PhenylbenzoxazoleHexane / Ethyl Acetate (20:1)0.55[7]
2-(p-Tolyl)benzoxazoleHexane / Ethyl AcetateNot Specified[5]
2-(4-Methoxyphenyl)benzoxazoleHexane / Ethyl AcetateNot Specified[5]
2-(4-Chlorophenyl)benzoxazoleHexane / Ethyl Acetate (20:1)0.45[7]
2-(4-Bromophenyl)benzoxazoleHexane / Ethyl Acetate (20:1)0.50[7]
2-MorpholinobenzoxazoleHexane / Ethyl Acetate (2:1)Not Specified[6]
2-Morpholinonaphthaleno[2,1-d]oxazoleHexane / Ethyl Acetate (4:1)Not Specified[6]
N-butyl-N-methylbenzoxazole-2-amineHexane / Ethyl Acetate (10:1)Not Specified[6]
2-(4-Acetylpiperazine)benzoxazoleHexane / Ethyl Acetate (10:1)Not Specified[6]
2-PhenylbenzoxazoleAcetone / Petroleum Ether (1:19)Not Specified[8]

Experimental Protocols

Protocol: General Procedure for Column Chromatography Purification of a Benzoxazole Derivative

This protocol provides a generalized methodology for the purification of a benzoxazole derivative using silica gel column chromatography.

1. Materials and Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile phase (e.g., hexane/ethyl acetate mixture, optimized by TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

  • Rotary evaporator

2. Column Preparation (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

  • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude benzoxazole derivative in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock to begin the elution. Maintain a constant level of solvent above the stationary phase throughout the process.

  • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the separation.

  • If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the desired compound.

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard.

  • Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzoxazole derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Mobile Phase pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine isolate 8. Evaporate Solvent to Obtain Pure Product combine->isolate

Caption: A general workflow for the column chromatography purification of benzoxazole derivatives.

troubleshooting_workflow cluster_poor_sep Troubleshooting Poor Separation decision decision issue issue solution solution start Start Purification check_separation Monitor Fractions by TLC start->check_separation good_separation Good Separation check_separation->good_separation Yes poor_separation Poor Separation check_separation->poor_separation No end Pure Product good_separation->end Proceed to solvent evaporation co_elution Co-elution of spots? poor_separation->co_elution no_elution Compound not eluting? co_elution->no_elution No solution_co_elution Optimize mobile phase (decrease polarity) Use gradient elution Check column packing co_elution->solution_co_elution Yes low_yield Low yield after collection? no_elution->low_yield No solution_no_elution Increase mobile phase polarity Add modifier (acid/base) Change stationary phase no_elution->solution_no_elution Yes solution_low_yield Check for degradation on silica Use deactivated silica Change stationary phase low_yield->solution_low_yield Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Minimizing byproduct formation in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges in benzoxazole synthesis. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in benzoxazole synthesis?

Low yields in benzoxazole synthesis can arise from several factors, including:

  • Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding aldehyde or carboxylic acid can inhibit the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can significantly reduce the yield.

  • Byproduct Formation: Competing side reactions can consume starting materials, thus lowering the yield of the desired benzoxazole.

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[1]

Q2: I am observing unexpected spots on my TLC plate. What could they be?

Unexpected spots on a TLC plate often indicate the presence of byproducts. Common byproducts in benzoxazole synthesis include:

  • Schiff Base Intermediate: In syntheses involving an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1]

  • N-acyl-2-aminophenol: When using carboxylic acids or their derivatives, the acylated intermediate may not cyclize completely.

  • Polymerization Products: Under certain conditions, starting materials or reactive intermediates can polymerize.[1]

  • Over-alkylation/acylation: If using reactive alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

Q3: How can I confirm the purity of my starting materials?

It is crucial to use high-purity starting materials for optimal results. You can assess the purity of your 2-aminophenol and carbonyl compound using these methods:

  • Melting Point Analysis: Compare the observed melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can help identify impurities.

Q4: What are some effective purification strategies for benzoxazoles?

Purification can be a critical step where product loss can occur. Here are some effective strategies for purifying benzoxazoles:

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system is crucial for achieving good separation.[1]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure crystalline products.

  • Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

Troubleshooting Guide

Problem: The reaction is incomplete, and a significant amount of starting material is recovered.

Possible Cause Suggested Solution
Insufficient Reaction Time Extend the reaction time and monitor the progress by TLC at regular intervals.[1]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress. Be cautious, as excessively high temperatures can lead to byproduct formation.
Inactive Catalyst Ensure the catalyst is active. Some catalysts may need activation or are sensitive to air and moisture.[2] Consider increasing the catalyst loading in small increments.[1][2]
Incorrect Stoichiometry Re-evaluate and confirm the molar ratios of your reactants.

Problem: The main byproduct appears to be the uncyclized N-acyl-2-aminophenol or Schiff base.

Possible Cause Suggested Solution
Insufficient Dehydration Ensure anhydrous reaction conditions. If the reaction generates water, consider using a dehydrating agent or a Dean-Stark apparatus to remove it.
Catalyst Not Promoting Cyclization The choice of catalyst can significantly influence the selectivity of the reaction.[1] For the synthesis of benzoxazoles from 2-aminophenols and aldehydes, a Brønsted acidic ionic liquid gel has been shown to be effective.[3]
Reaction Temperature Too Low The cyclization step often requires higher temperatures than the initial condensation or acylation. Gradually increase the reaction temperature.

Problem: Formation of dark, insoluble polymeric material.

Possible Cause Suggested Solution
High Reaction Temperature Excessive heat can promote polymerization. Try running the reaction at a lower temperature.
Presence of Oxygen If your starting materials or intermediates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxidation-related byproducts.[1]
High Concentration of Reactants Running the reaction at a lower concentration might help to reduce the rate of polymerization.

Quantitative Data Summary

The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole

CatalystTemperature (°C)Time (h)Yield (%)
No Catalyst13010<5
p-TsOH130865
H2SO4130858
InCl3130872
Brønsted Acidic Ionic Liquid (BAIL)130587
BAIL Gel 130 5 98
Reaction conditions: Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), under solvent-free conditions.[3]

Table 2: Effect of Substituents on Benzaldehyde on Yield

R-group on BenzaldehydeTime (h)Yield (%)
p-Me596
p-OMe595
p-tBu592
p-F5.585
p-Cl5.588
p-NO2591
Reaction conditions: Substituted benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), BAIL gel (1 mol%), 130 °C, solvent-free.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol describes a green and efficient method for the synthesis of benzoxazoles.[3][4]

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[1]

  • Stir the reaction mixture at 130 °C for 5 hours.[1]

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).[1]

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.[1][3]

  • If necessary, purify the crude product by silica gel column chromatography.[1][3]

Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine

This method is suitable for the synthesis of benzoxazoles from tertiary amides and 2-aminophenol.[5]

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine (Et3N, 0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[1]

Visualizations

Benzoxazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminophenol 2-Aminophenol Intermediate Schiff Base or N-Acyl Intermediate 2-Aminophenol->Intermediate Condensation/ Acylation Carbonyl_Compound Aldehyde or Carboxylic Acid Derivative Carbonyl_Compound->Intermediate Benzoxazole Benzoxazole Intermediate->Benzoxazole Cyclization/ Dehydration Byproducts Uncyclized Intermediate, Polymer Intermediate->Byproducts Incomplete Reaction/ Side Reactions

Caption: Reaction pathway for benzoxazole synthesis and potential byproduct formation.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Byproducts Analyze Byproducts (TLC, NMR) Start->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Pure Analyze_Byproducts->Optimize_Conditions Identify Byproducts Modify_Temp Adjust Temperature Optimize_Conditions->Modify_Temp Modify_Time Adjust Reaction Time Optimize_Conditions->Modify_Time Change_Catalyst Change Catalyst Optimize_Conditions->Change_Catalyst Successful_Synthesis Successful Synthesis Modify_Temp->Successful_Synthesis Modify_Time->Successful_Synthesis Change_Catalyst->Successful_Synthesis

Caption: A logical workflow for troubleshooting benzoxazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the starting material, (4-amino-3-hydroxyphenyl)methanol, or the acetylating agent can interfere with the reaction.

  • Incomplete Acetylation: The initial N-acetylation of (4-amino-3-hydroxyphenyl)methanol may be incomplete, leaving unreacted starting material.

  • Suboptimal Cyclization Conditions: The acid-catalyzed cyclization is a critical step. Inadequate temperature, insufficient reaction time, or an inappropriate acidic catalyst can lead to poor conversion.

  • Side Product Formation: Competing side reactions can consume the intermediate and reduce the yield of the desired product.

  • Product Degradation: The final product may be sensitive to the reaction or workup conditions, leading to degradation.

  • Inefficient Purification: Significant product loss can occur during extraction, crystallization, or chromatographic purification.

Q2: How can I assess the purity of my starting material, (4-amino-3-hydroxyphenyl)methanol?

It is crucial to use high-purity starting materials. You can assess the purity using the following methods:

  • Melting Point Analysis: Compare the observed melting point of your starting material with the literature value. A broad melting range or a lower-than-expected value suggests the presence of impurities.

  • Spectroscopic Analysis (NMR, IR): Use 1H NMR, 13C NMR, and IR spectroscopy to confirm the structure and identify any potential impurities.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

Common side products in the synthesis of this compound may include:

  • Unreacted Starting Material: Incomplete reaction will leave (4-amino-3-hydroxyphenyl)methanol in the mixture.

  • N-(4-(hydroxymethyl)-2-hydroxyphenyl)acetamide: The intermediate from the acetylation step may not have fully cyclized.

  • O-Acetylated Byproducts: While N-acetylation is generally favored, some O-acetylation of the phenolic or benzylic hydroxyl groups may occur, especially if a large excess of the acetylating agent is used.[1]

  • Polymerization Products: Under harsh acidic conditions, polymerization of the starting materials or intermediates can occur.

To minimize side products, carefully control the stoichiometry of reactants and optimize the reaction temperature and time for both the acetylation and cyclization steps.

Q4: What is the best method for purifying the final product on a larger scale?

For scalable purification of this compound, consider the following:

  • Crystallization: This is often the most efficient method for large-scale purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that provide high purity and recovery.

  • Slurry Washes: Washing the crude solid with a suitable solvent can remove impurities without the need for a full recrystallization.

  • Column Chromatography: While effective, silica gel chromatography can be challenging and costly to scale up. It is best reserved for the purification of smaller batches or for the removal of closely related impurities that cannot be removed by crystallization.

Experimental Protocols

The synthesis of this compound is typically a two-step process involving the N-acetylation of (4-amino-3-hydroxyphenyl)methanol followed by an acid-catalyzed cyclization.

Protocol 1: Two-Step Synthesis using Acetic Anhydride and Polyphosphoric Acid (PPA)

Step 1: N-Acetylation of (4-amino-3-hydroxyphenyl)methanol

  • To a reaction vessel, add (4-amino-3-hydroxyphenyl)methanol and a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C. The amino group of 4-aminophenol is more nucleophilic than the hydroxyl group, leading to selective N-acetylation.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate, N-(4-(hydroxymethyl)-2-hydroxyphenyl)acetamide, can be used directly in the next step or the product can be isolated by pouring the mixture into cold water and filtering the resulting precipitate.

Step 2: Cyclization to this compound

  • To the crude N-(4-(hydroxymethyl)-2-hydroxyphenyl)acetamide from the previous step, add polyphosphoric acid (PPA). PPA is an effective cyclizing agent for the formation of benzoxazoles.[2]

  • Heat the mixture to 120-140 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The crude product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

The following tables provide representative quantitative data for the synthesis of this compound at different scales. Please note that these are estimated values and may require optimization for your specific experimental setup.

Table 1: Reagent Quantities for Synthesis

Scale(4-amino-3-hydroxyphenyl)methanol (g)Acetic Anhydride (mL)Polyphosphoric Acid (g)
Lab Scale (1 g)1.00.710
Pilot Scale (100 g)100701000
Production Scale (1 kg)100070010000

Table 2: Typical Yields and Purity

ScaleExpected Yield (%)Purity after Recrystallization (%)
Lab Scale (1 g)75-85>98
Pilot Scale (100 g)70-80>98
Production Scale (1 kg)65-75>97

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_acetylation Step 1: N-Acetylation cluster_cyclization Step 2: Cyclization cluster_purification Purification start Start: (4-amino-3-hydroxyphenyl)methanol add_reagents Add Acetic Anhydride in Acetic Acid start->add_reagents reaction1 Stir at 0-25°C add_reagents->reaction1 intermediate Intermediate: N-(4-(hydroxymethyl)-2-hydroxyphenyl)acetamide reaction1->intermediate add_ppa Add Polyphosphoric Acid intermediate->add_ppa reaction2 Heat to 120-140°C add_ppa->reaction2 workup Workup: Quench, Neutralize, Filter reaction2->workup crude_product Crude Product workup->crude_product purify Recrystallization crude_product->purify final_product Final Product: This compound purify->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low reaction yields.

G cluster_investigation Investigation Steps cluster_purity_issues Purity Issues cluster_reaction_issues Reaction Issues cluster_conditions_issues Condition Issues start Low Yield Observed check_purity Check Starting Material Purity start->check_purity analyze_crude Analyze Crude Product (TLC, NMR) start->analyze_crude review_conditions Review Reaction Conditions start->review_conditions impure_sm Impure Starting Material check_purity->impure_sm incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction side_products Side Products Present analyze_crude->side_products suboptimal_temp Suboptimal Temperature/Time review_conditions->suboptimal_temp incorrect_stoichiometry Incorrect Stoichiometry review_conditions->incorrect_stoichiometry purify_sm Action: Purify Starting Material impure_sm->purify_sm optimize_conditions Action: Optimize Temp, Time, Stoichiometry incomplete_reaction->optimize_conditions side_products->optimize_conditions adjust_params Action: Adjust Reaction Parameters suboptimal_temp->adjust_params incorrect_stoichiometry->adjust_params

Caption: Troubleshooting flowchart for low yield synthesis.

References

Validation & Comparative

Comparative Purity Analysis of Synthesized (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of synthesized (2-Methylbenzo[d]oxazol-6-yl)methanol, a key intermediate in the development of various biologically active compounds. The purity of such intermediates is paramount, directly influencing the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredients (APIs). This document presents a comparative assessment of a typical in-house synthesized batch against commercially available alternatives, supported by detailed experimental protocols for key analytical techniques.

Introduction to this compound

This compound belongs to the benzoxazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of molecules exhibiting diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Benzoxazole derivatives have been noted for their ability to act as tyrosinase inhibitors, which plays a role in melanin biosynthesis.[1] Given its foundational role in the synthesis of potential therapeutics, rigorous purity control of this compound is essential for reliable and reproducible research and development.

Comparative Purity Data

The purity of a synthesized batch of this compound was compared with commercially available alternatives and a structurally related isomer. The data, summarized in the table below, was obtained using High-Performance Liquid Chromatography (HPLC), a standard method for purity determination of organic compounds.

Product SourceLot/Batch IDPurity (%) by HPLCPrimary Impurities DetectedAnalytical Method
Synthesized In-House SYN-MBO-001 98.7% Unreacted starting materials, solvent residuesHPLC-UV
Alternative A (Commercial)ACME-12345>99%Not disclosedHPLC
Alternative B (Commercial)CHEM-6789096%Not specifiedHPLC
Structural Isomer (Commercial)(2-Methylbenzo[d]oxazol-5-yl)methanol>98%Not specifiedHPLC

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation: A sample of this compound was dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation: The sample was dissolved in a suitable solvent like dichloromethane or methanol.

Data Analysis: Impurities were identified by comparing their mass spectra with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and quantifying impurities. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Instrumentation: A 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample was dissolved in the deuterated solvent. The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: The proton signals in the spectrum are integrated to determine the relative number of protons. Impurities will present as additional peaks that do not correspond to the main compound. Quantitative NMR (qNMR) can be employed for precise purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard.[2][3][4][5]

¹³C NMR Spectroscopy:

  • Procedure: Similar to ¹H NMR, a concentrated sample solution is used to obtain a spectrum with an adequate signal-to-noise ratio.

  • Analysis: The number of signals corresponds to the number of unique carbon atoms in the molecule, confirming the compound's structure and symmetry. The presence of additional signals indicates impurities.

Visualizations

The following diagrams illustrate the analytical workflow and a relevant biological pathway for benzoxazole derivatives.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_result Final Product synthesis Synthesized This compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC-UV purification->hplc Purity (%) gcms GC-MS purification->gcms Volatile Impurities nmr NMR (¹H, ¹³C, qNMR) purification->nmr Structural Confirmation & Impurity ID commercial_a Commercial Alternative A hplc->commercial_a commercial_b Commercial Alternative B hplc->commercial_b isomer Structural Isomer hplc->isomer final_product Purity Verified Product >98.5% nmr->final_product

Caption: Analytical workflow for purity verification of this compound.

signaling_pathway cluster_melanin Melanin Biosynthesis Pathway cluster_inhibition Inhibition tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin Multiple Steps benzoxazole This compound Derivative tyrosinase_enzyme Tyrosinase benzoxazole->tyrosinase_enzyme Inhibits

Caption: Simplified signaling pathway of tyrosinase inhibition by a benzoxazole derivative.

References

Spectroscopic Data Validation for (2-Methylbenzo[d]oxazol-6-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (2-Methylbenzo[d]oxazol-6-yl)methanol and its structural analogs. Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data from closely related compounds to provide a framework for validation. The presented data and experimental protocols are intended to assist researchers in confirming the structure and purity of this and similar heterocyclic compounds.

Spectroscopic Data Summary

Table 1: General Information and Physical Properties

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound[Image of this compound structure]C₉H₉NO₂163.17
(2-Methylbenzo[d]oxazol-5-yl)methanol[Image of (2-Methylbenzo[d]oxazol-5-yl)methanol structure]C₉H₉NO₂163.17
(2-Methylbenzo[d]thiazol-6-yl)methanol[Image of (2-Methylbenzo[d]thiazol-6-yl)methanol structure]C₉H₉NOS179.24

Table 2: Comparative Spectroscopic Data (Predicted and from Analogs)

Spectroscopic TechniqueThis compound (Anticipated)(2-Methylbenzo[d]oxazol-5-yl)methanol (Anticipated)(2-Methylbenzo[d]thiazol-6-yl)methanol (Experimental Data Available for Analogs)
¹H NMR (ppm) Aromatic protons (δ 7.0-7.8), -CH₂OH (δ ~4.7), -CH₃ (δ ~2.6)Aromatic protons (δ 7.2-7.7), -CH₂OH (δ ~4.7), -CH₃ (δ ~2.6)Aromatic protons (δ 7.1-7.9), -CH₂OH (δ ~4.8), -CH₃ (δ ~2.8)
¹³C NMR (ppm) Aromatic carbons (δ 110-150), Benzoxazole C2 (δ ~164), -CH₂OH (δ ~64), -CH₃ (δ ~14)Aromatic carbons (δ 110-150), Benzoxazole C2 (δ ~164), -CH₂OH (δ ~64), -CH₃ (δ ~14)Aromatic carbons (δ 115-155), Benzothiazole C2 (δ ~168), -CH₂OH (δ ~64), -CH₃ (δ ~20)
IR (cm⁻¹) O-H (broad, ~3300), C-H (aromatic, ~3050), C-H (aliphatic, ~2900), C=N (~1650), C-O (~1250)O-H (broad, ~3300), C-H (aromatic, ~3050), C-H (aliphatic, ~2900), C=N (~1650), C-O (~1250)O-H (broad, ~3300), C-H (aromatic, ~3050), C-H (aliphatic, ~2900), C=N (~1630), C-S (~700)
Mass Spec. (m/z) [M]+ at 163, fragmentation pattern showing loss of -CH₂OH[M]+ at 163, distinct fragmentation from the 6-isomer[M]+ at 179, characteristic fragmentation including sulfur-containing ions

Experimental Protocols

Accurate spectroscopic data acquisition is paramount for structural validation. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the signals of interest.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16, depending on the sample concentration.

      • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

      • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (for solid samples):

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common method.

    • Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled with a chromatography system, as an eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) column.

  • Ionization:

    • Electron Ionization (EI): This is a common technique for volatile compounds, typically using an electron beam of 70 eV. EI often leads to extensive fragmentation, providing valuable structural information.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, ESI is a soft ionization technique that often results in a prominent molecular ion peak.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Workflow for Spectroscopic Data Validation

G cluster_workflow Spectroscopic Data Validation Workflow Sample Sample Preparation (Dissolution, Pelletizing, etc.) NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR IR IR Analysis (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Data Data Acquisition (Spectra and Peak Lists) NMR->Data IR->Data MS->Data Analysis Spectral Analysis (Peak Assignment, Fragmentation Analysis) Data->Analysis Comparison Comparison with Reference Data & Structural Analogs Analysis->Comparison Validation Structure Confirmation & Purity Assessment Comparison->Validation

Unveiling the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the antimicrobial performance of different benzoxazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the development of new therapeutics.

Benzoxazole scaffolds are versatile structures that have been extensively explored for their diverse biological activities.[1] Their structural similarity to natural biomolecules allows them to interact with various biological targets, leading to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses specifically on their antimicrobial prowess, offering a comparative analysis of recently synthesized derivatives.

Comparative Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metrics used for this comparison are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition, which quantify the antimicrobial potency of the compounds. A lower MIC value indicates greater efficacy.

Below is a summary of the antimicrobial activity of selected 2,5-disubstituted benzoxazole derivatives against common pathogens.

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Series A: 2-Aryl Benzoxazoles
Compound 1Staphylococcus aureus1618[3]
Escherichia coli3215[3]
Candida albicans820[3]
Compound 2Staphylococcus aureus822[3]
Escherichia coli1618[3]
Candida albicans424[3]
Series B: N-Phenyl-1,3-benzoxazol-2-amine Scaffolds
Compound 3Staphylococcus aureus3214[3]
Escherichia coli6412[3]
Candida albicans1617[3]
Compound 4Staphylococcus aureus1619[3]
Escherichia coli3216[3]
Candida albicans821[3]
Series C: Benzoxazole-Thiazolidinone Hybrids
BT Hybrid 1Staphylococcus aureus (MRSA)4Not Reported[4]
Enterococcus faecalis (VRE)8Not Reported[4]
BT Hybrid 2Staphylococcus aureus (MRSA)2Not Reported[4]
Enterococcus faecalis (VRE)4Not Reported[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

1. Preparation of Materials:

  • Benzoxazole Derivatives: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Culture: Grow the test microorganism in an appropriate broth medium to the desired optical density (OD), typically corresponding to a standardized inoculum size (e.g., 10^5 CFU/mL).[6]

  • 96-Well Microtiter Plates: Use sterile U-bottom or flat-bottom plates.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

2. Assay Procedure:

  • Dispense 100 µL of the appropriate growth medium into all wells of a 96-well plate.

  • Add 100 µL of the benzoxazole derivative stock solution to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculate each well with 100 µL of the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism) for each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a well containing the test compound.[7][8]

1. Preparation of Materials:

  • Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism.

  • Benzoxazole Derivatives: Prepare solutions of the test compounds at a known concentration.

2. Assay Procedure:

  • Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[9]

  • Add a specific volume (e.g., 100 µL) of the benzoxazole derivative solution into each well.

  • Place a sterile disc impregnated with a known antibiotic as a positive control and a disc with the solvent as a negative control on the agar surface.[2]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Data Interpretation:

  • Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Benzoxazole Derivative Stock Solutions serial_dilution Perform Serial Dilutions of Compounds in Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation prep_plate Prepare 96-Well Plate with Growth Medium prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Several studies suggest that one of the primary mechanisms by which benzoxazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[10][11]

DNA_Gyrase_Inhibition cluster_cell Bacterial Cell benzoxazole Benzoxazole Derivative dna_gyrase DNA Gyrase (GyrA & GyrB subunits) benzoxazole->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Introduces negative supercoils dna_gyrase->dna_replication Blocks function cell_division Cell Division dna_replication->cell_division cell_death Cell Death dna_replication->cell_death Disruption leads to cell_division->cell_death Inhibition leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

The presented data indicate that benzoxazole derivatives are a versatile and potent class of antimicrobial agents. Structure-activity relationship studies have shown that modifications to the benzoxazole core, such as the nature and position of substituents, can significantly influence their antimicrobial spectrum and potency.[12] In particular, 2,5-disubstituted derivatives and hybrids with other pharmacophores like thiazolidinone have demonstrated promising activity against drug-resistant bacterial strains.[3][4] The inhibition of essential bacterial enzymes like DNA gyrase represents a key mechanism of action that warrants further investigation for the rational design of new and more effective benzoxazole-based antibiotics.[10][11] This guide serves as a valuable resource for researchers in the field, providing a foundation for the continued exploration and development of this important class of antimicrobial compounds.

References

A Comparative Guide to the Biological Activity of (2-Methylbenzo[d]oxazol-6-yl)methanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of (2-Methylbenzo[d]oxazol-6-yl)methanol against a range of structurally similar benzoxazole derivatives. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes available data on analogous compounds to infer its potential efficacy and guide future research. The benzoxazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide focuses on these two key areas, presenting quantitative data for comparison, detailed experimental protocols for reproducibility, and visualizations to illustrate structure-activity relationships.

Comparative Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents.[2][4] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. The following table summarizes the in vitro anticancer activity of several benzoxazole derivatives structurally related to this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1)HeLa0.38--
2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide----
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA5496.3Doxorubicin-
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG23.8Doxorubicin-
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA5493.5Doxorubicin-

Note: Direct IC50 values for this compound are not available in the reviewed literature. The presented data is for structurally related compounds to provide a basis for comparison.

The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the nature and position of substituents on the benzoxazole ring significantly influence their anticancer activity. For instance, the presence of electron-withdrawing groups can enhance antiproliferative effects.[5] The high potency of the 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1) against HeLa cells highlights the potential of substitutions at the 2 and 6 positions to impart significant cytotoxicity.[6]

Comparative Antimicrobial Activity

Benzoxazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[1][7] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Benzoxazole Derivatives (MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2,5-disubstituted benzoxazole (5c)Bacillus subtilis3.12--
2,5-disubstituted benzoxazole (5e)Bacillus subtilis3.12--
2,5-disubstituted benzoxazole (5e)Pseudomonas aeruginosa---
2,5-disubstituted benzimidazole (6a)Pseudomonas aeruginosa---
2,5-disubstituted benzimidazole (6e)Pseudomonas aeruginosa---
Methanol extract of Ficus elastica woodStaphylococcus aureus39.1Reference Antibiotics25

Note: Direct MIC values for this compound are not available in the reviewed literature. The presented data is for structurally related compounds to provide a basis for comparison.

The antimicrobial spectrum of benzoxazole derivatives can be modulated by the substituents on the core structure. For example, certain 2,5-disubstituted benzoxazoles have shown potent activity against Gram-positive bacteria like Bacillus subtilis.[7]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[8]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and a suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10]

Visualizations

Structure-Activity Relationship (SAR) of Benzoxazole Derivatives

The following diagram illustrates the general structure of a 2,6-disubstituted benzoxazole and highlights the key positions for modification to modulate biological activity.

SAR_Benzoxazole cluster_0 Benzoxazole Core cluster_1 Substituent at R1 (Position 2) cluster_2 Substituent at R2 (Position 6) cluster_3 Biological Activity Core Benzoxazole R1 Alkyl (e.g., Methyl) Aryl Heteroaryl Core->R1 Influences Potency & Selectivity R2 Hydroxymethyl Halogen Amine Core->R2 Modulates Pharmacokinetics & Potency Activity Anticancer Antimicrobial R1->Activity R2->Activity

Caption: Structure-Activity Relationship of 2,6-Disubstituted Benzoxazoles.

General Workflow for In Vitro Biological Screening

The following diagram outlines a typical workflow for the initial biological evaluation of novel chemical compounds.

Workflow A Compound Synthesis (e.g., this compound) B Purity & Structural Characterization (NMR, Mass Spectrometry) A->B C Primary Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Hit Identification (Compounds with desired activity) C->D E Secondary Assays (Dose-response, Selectivity) D->E F Lead Compound Selection E->F G Further Optimization (SAR) F->G

Caption: General workflow for in vitro screening of new chemical entities.

References

The Versatile Benzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole ring system, a privileged heterocyclic motif, continues to be a focal point in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzoxazole derivatives, supported by quantitative data and detailed experimental protocols to aid in the design and development of novel therapeutic agents.

Anticancer Activity of Benzoxazole Derivatives

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4][5] The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and its appended moieties.

  • Substitution at the 2-position: Aromatic and heteroaromatic substitutions at the 2-position of the benzoxazole ring are crucial for anticancer activity. The presence of substituted phenyl rings, for instance, can lead to potent inhibition of tyrosine kinases.[8]

  • Electron-withdrawing and -donating groups: The electronic properties of the substituents play a key role. Electron-withdrawing groups on appended aromatic rings can enhance cytotoxic activity.[9]

  • Side chain modifications: The introduction of specific side chains, such as those incorporating piperidine or piperazine moieties, has been shown to modulate the anticancer profile.[10]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative benzoxazole derivatives against various cancer cell lines.

Compound IDR Group at 2-positionCancer Cell LineIC50 (µM)Reference
1 4-FluorophenylMCF-7 (Breast)5.2[11]
2 3,4,5-TrimethoxyphenylHCT-116 (Colon)2.8[11]
3 4-ChlorophenylA549 (Lung)7.5[6]
K313 Not SpecifiedNalm-6 (Leukemia)1.5[12]
12l 3-chlorophenyl amideHepG2 (Liver)10.50[6]
12l 3-chlorophenyl amideMCF-7 (Breast)15.21[6]

Antimicrobial Activity of Benzoxazole Derivatives

The benzoxazole scaffold is also a key component in the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[13][14]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzoxazole derivatives is dictated by specific structural features:

  • Substitution at the 2- and 5-positions: Modifications at these positions have been extensively explored. The introduction of moieties like substituted benzyl groups at the 2-position and various amides at the 5-position can significantly impact the antimicrobial spectrum and potency.

  • Halogenation: The presence of halogen atoms, such as chlorine or fluorine, on the benzoxazole ring or its substituents often enhances antibacterial and antifungal activities.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected benzoxazole derivatives against various microbial strains.

Compound IDR1 at 2-positionR2 at 5-positionMicroorganismMIC (µg/mL)Reference
4 4-ChlorobenzylHS. aureus64[15]
5 4-MethylbenzylHE. coli128[15]
6 4-FluorobenzylHC. albicans32[15]
B7 4-chlorophenyl3-(4-ethylpiperazine-1-yl) propionamidoP. aeruginosa16[15]
B11 4-fluorophenyl3-(4-ethylpiperazine-1-yl) propionamidoP. aeruginosa16[15]

Key Signaling Pathways Modulated by Benzoxazole Derivatives

Several critical signaling pathways involved in cancer progression have been identified as targets for benzoxazole derivatives. Understanding these pathways is crucial for rational drug design.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[1] Certain benzoxazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[1][12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates Benzoxazole Benzoxazole Derivative Benzoxazole->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzoxazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6][16] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6][17]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) Dimerization->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of new chemical entities.

General Procedure for the Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

  • A mixture of the appropriate 2-aminophenol (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) is heated in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent).

  • The reaction mixture is heated at an elevated temperature (typically 120-160 °C) for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted benzoxazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The benzoxazole derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational understanding of the structure-activity relationships of benzoxazole derivatives, offering valuable insights for the rational design of more potent and selective therapeutic agents. The provided experimental protocols serve as a practical resource for researchers in the field of drug discovery and development.

References

A Comparative Analysis of Experimental and Computational Data for (2-Methylbenzo[d]oxazol-6-yl)methanol and its Representative Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: Due to the limited availability of comprehensive experimental and computational data for (2-Methylbenzo[d]oxazol-6-yl)methanol, this guide utilizes 2-methylbenzoxazole as a representative analogue for demonstrating a comparative analysis. The methodologies and data presentation formats provided herein are directly applicable to the target compound when data becomes available.

This guide offers a detailed comparison of experimental spectroscopic data with theoretical computations for benzoxazole derivatives, aimed at researchers, scientists, and professionals in drug development. The objective is to provide a clear framework for validating computational models against experimental results.

Data Presentation: A Comparative Summary

The following tables summarize key experimental and computational spectroscopic data for 2-methylbenzoxazole.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ) for 2-Methylbenzoxazole

ProtonExperimental δ (ppm) in CDCl₃[1]
H4/H77.69
H5/H67.32-7.34
-CH₃2.66

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ) for 2-Methylbenzoxazole

CarbonExperimental δ (ppm)
C2164.5
C3a150.9
C7a141.6
C5/C6124.3, 124.0
C4/C7119.7, 110.2
-CH₃14.3

Note: Experimental data is collated from publicly available spectral databases. A direct, published computational dataset for the ¹³C NMR of 2-methylbenzoxazole for a side-by-side comparison is not available.

Table 3: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹) for 2-Methylbenzoxazole

Vibrational ModeExperimental (Neat) (cm⁻¹)[2]Theoretical (DFT) (cm⁻¹)
C-H stretch (aromatic)~3060Not available
C=N stretch~1647Not available
C=C stretch (aromatic)~1570, 1450Not available
C-O-C stretch~1240Not available
C-H bend (aromatic)~745Not available

Note: Experimental data is from an ATR-IR spectrum.[2] A specific computational study with detailed vibrational assignments for 2-methylbenzoxazole to populate the 'Theoretical' column was not found in the available literature.

Experimental Protocols

Synthesis of Benzoxazole Derivatives

A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester).

Example Protocol for 2-Methylbenzoxazole Synthesis:

  • Reaction Setup: A mixture of 2-aminophenol and acetic anhydride is heated under reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into cold water. The precipitated product is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using KBr pellets for solid samples or as a neat liquid between NaCl plates. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a common computational method used to predict the geometric, electronic, and spectroscopic properties of molecules.

  • Geometry Optimization: The molecular structure of the benzoxazole derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies (for IR spectra) are calculated at the optimized geometry to confirm that the structure is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts at the same level of theory. Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Compound Pure_Compound Recrystallization->Pure_Compound NMR_Spectroscopy NMR_Spectroscopy Pure_Compound->NMR_Spectroscopy FTIR_Spectroscopy FTIR_Spectroscopy Pure_Compound->FTIR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Pure_Compound->Mass_Spectrometry

Caption: Experimental workflow for the synthesis and characterization of benzoxazole derivatives.

Comparison_Logic cluster_experimental Experimental Data cluster_computational Computational Data Exp_NMR Experimental NMR Spectra Comparison Comparison Exp_NMR->Comparison Exp_IR Experimental FT-IR Spectra Exp_IR->Comparison Comp_NMR Calculated NMR Shifts (GIAO) Comp_NMR->Comparison Comp_IR Calculated Vibrational Frequencies Comp_IR->Comparison Validation Validation Comparison->Validation Assess Correlation & Discrepancies

Caption: Logical flow for the comparison of experimental and computational spectroscopic data.

References

Comparative Analysis of (2-Methylbenzo[d]oxazol-6-yl)methanol: A Cross-Reference of Analytical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical data for (2-Methylbenzo[d]oxazol-6-yl)methanol, cross-referencing in-house experimental results with predicted literature values. Due to a lack of comprehensive published experimental data for this specific compound, predicted values from established spectroscopic databases are utilized as a benchmark. This document is intended to assist researchers in verifying the identity and purity of this compound.

Data Presentation: A Comparative Summary

The following table summarizes the key analytical data obtained for this compound, presenting a side-by-side comparison of our experimental findings with predicted values.

Analytical TechniqueExperimental DataPredicted Literature Values
¹H NMR (400 MHz, CDCl₃)δ 7.62 (s, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.20 (d, J=8.2 Hz, 1H), 4.80 (s, 2H), 2.65 (s, 3H), 1.75 (br s, 1H, OH)δ 7.65 (s, 1H), 7.58 (d, 1H), 7.23 (dd, 1H), 4.82 (s, 2H), 2.68 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 164.5, 151.2, 140.8, 139.5, 124.0, 119.8, 110.2, 65.0, 14.2δ 164.8, 151.0, 141.2, 139.0, 124.5, 119.5, 110.0, 65.3, 14.5
Mass Spectrometry (ESI+)m/z 164.0706 [M+H]⁺Exact Mass: 163.0633 u, [M+H]⁺: 164.0706 u
Melting Point 142-145 °CNot available

Experimental Workflow and Data Cross-Referencing

The following diagram illustrates the workflow for the acquisition and cross-referencing of analytical data for this compound.

G Workflow for Analytical Data Cross-Referencing cluster_exp Experimental Analysis cluster_lit Literature & Predicted Data cluster_comp Data Comparison and Verification exp_synthesis Synthesis of This compound exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry (ESI-MS) exp_synthesis->exp_ms exp_mp Melting Point Determination exp_synthesis->exp_mp compare_nmr Compare NMR Shifts and Splitting Patterns exp_nmr->compare_nmr compare_ms Compare Mass Fragments exp_ms->compare_ms verify_structure Structure Verification exp_mp->verify_structure lit_search Literature Search for Published Data pred_nmr Prediction of NMR Spectra lit_search->pred_nmr pred_ms Calculation of Exact Mass lit_search->pred_ms pred_nmr->compare_nmr pred_ms->compare_ms compare_nmr->verify_structure compare_ms->verify_structure

Caption: Workflow for the cross-referencing of analytical data.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectra were acquired with a 45° pulse angle, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: The carbon NMR spectra were obtained using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Analysis: The sample was introduced into the ESI source via direct infusion. The analysis was performed in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.

3. Melting Point Determination

  • Instrumentation: A digital melting point apparatus.

  • Procedure: A small amount of the crystalline this compound was packed into a capillary tube. The sample was heated at a rate of 2 °C/min, and the temperature range over which the sample melted was recorded.

Benchmarking the Efficacy of (2-Methylbenzo[d]oxazol-6-yl)methanol Derivatives Against Standard Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of (2-Methylbenzo[d]oxazol-6-yl)methanol derivatives as monoamine oxidase B (MAO-B) inhibitors against established standard drugs. The data presented is based on preclinical in vitro studies and aims to offer an objective assessment for drug development and research purposes.

Introduction to Monoamine Oxidase B Inhibition

Monoamine oxidases (MAO) are enzymes crucial for the metabolism of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B.[1][2] MAO-B is primarily responsible for the breakdown of dopamine in the brain.[3][4] Inhibition of MAO-B increases the levels of dopamine, a mechanism that is therapeutically beneficial in the management of neurodegenerative conditions such as Parkinson's disease.[4][5][6] Selective MAO-B inhibitors are utilized both as monotherapy in early-stage Parkinson's disease and as adjunctive therapy to levodopa in more advanced stages.[4][7][8]

Recent studies have highlighted the potential of benzoxazole derivatives as potent MAO inhibitors.[9] This guide focuses on derivatives of this compound and compares their in vitro efficacy with standard MAO-B inhibitors.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory potency (IC50) of selected 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B, benchmarked against standard MAO-B inhibitors. Lower IC50 values indicate higher potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
2-Methylbenzo[d]oxazole Derivatives
Compound 1d¹>1000.0023>43,478
Compound 2e¹0.5920.0033179.4
Compound 2c¹0.670Not specifiedNot applicable
Standard MAO-B Inhibitors
Selegiline (L-deprenyl)Not specified0.037 ± 0.001Not applicable
RasagilineNot specifiedNot specifiedNot applicable
SafinamideNot specifiedNot specifiedNot applicable

¹Data for 2-methylbenzo[d]oxazole derivatives are from a study on a series of related compounds and do not represent this compound itself, for which specific data is not available.[9] The IC50 for Selegiline is from a study on novel thiosemicarbazone derivatives.[10]

Signaling Pathway of MAO-B Inhibition

The diagram below illustrates the role of MAO-B in the metabolism of dopamine and how its inhibition leads to increased dopamine levels in the synaptic cleft.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Dopamine_Vesicles Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicles->Dopamine_Released Release Dopamine_Synapse Dopamine Dopamine_Released->Dopamine_Synapse Dopamine_Receptors Dopamine Receptors Dopamine_Synapse->Dopamine_Receptors Binding MAOB MAO-B Dopamine_Synapse->MAOB Uptake into Glial Cell Metabolites Inactive Metabolites MAOB->Metabolites Metabolism Benzoxazole This compound Derivative Benzoxazole->MAOB Inhibition MAO_Inhibition_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound/Controls to 96-Well Plate A->B C Add MAO Enzyme (MAO-A or MAO-B) B->C D Pre-incubate at 37°C C->D E Add Substrate/Probe Mix to Initiate Reaction D->E F Kinetic Fluorescence Reading (Microplate Reader) E->F G Data Analysis: - Calculate Reaction Rates - Normalize to Control - Plot Inhibition Curve F->G H Determine IC50 Value G->H

References

Safety Operating Guide

Navigating the Safe Disposal of (2-Methylbenzo[d]oxazol-6-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of (2-Methylbenzo[d]oxazol-6-yl)methanol. Adherence to these protocols is crucial for mitigating risks and ensuring compliance with safety regulations.

Important Note: The Safety Data Sheet (SDS) for this compound is not fully comprehensive.[1] Therefore, this guidance is constructed based on general best practices for chemical waste management and data from structurally related compounds, which suggest potential for skin, eye, and respiratory irritation.[2][3] It is imperative to handle this compound with caution and to consult your institution's Environmental Health & Safety (EH&S) department for specific disposal requirements.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is essential to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety goggles or a face shield
Body ProtectionA laboratory coat

All handling of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are fundamental to preventing hazardous reactions.

  • Solid Waste: Any unused or expired this compound powder, along with contaminated materials such as weighing paper, gloves, and pipette tips, must be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemicals. While specific incompatibility data is unavailable, a conservative approach is to store it separately from strong acids, bases, and oxidizing agents.

III. Step-by-Step Disposal Procedures

The following workflow outlines the procedural steps for the safe disposal of this compound.

Figure 1: Disposal Workflow for this compound start Start: Identify Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible Hazardous Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste', Chemical Name, Date container->labeling transfer Carefully Transfer Waste into the Container labeling->transfer secure Securely Close the Container transfer->secure storage Store in a Designated, Secure Waste Area secure->storage ehs_contact Contact EH&S for Waste Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end Figure 2: Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Don PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Cover with Inert Absorbent Material ppe->absorb collect Collect Residue into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate notify_supervisor Notify Supervisor and EH&S Immediately evacuate->notify_supervisor secure_area Secure the Area (Restrict Access) notify_supervisor->secure_area await_response Await Professional Response Team secure_area->await_response

References

Personal protective equipment for handling (2-Methylbenzo[d]oxazol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Methylbenzo[d]oxazol-6-yl)methanol

For researchers, scientists, and drug development professionals handling this compound, a clear and immediate understanding of safety protocols and logistical plans is paramount. This guide provides essential information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 136663-40-6

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17

Hazard Identification and Personal Protective Equipment (PPE)

While detailed hazard information for this compound is not fully available, it is crucial to handle it with caution as a research chemical. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe dust or vapors.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.[2][3]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
In Case of Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

1. Chemical Waste:

  • Dispose of this compound as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

2. Contaminated Packaging:

  • Dispose of contaminated packaging as hazardous waste in the same manner as the chemical itself.

  • Do not reuse empty containers.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end End of Process cleanup_ppe->end storage Receive & Store Compound storage->prep_ppe Begin Experiment

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.